4-(trans-4-Ethylcyclohexyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBFENXGDCBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300966 | |
| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89100-78-7 | |
| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(trans-4-Ethylcyclohexyl)phenol chemical properties and structure
An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a key intermediate in the manufacturing of liquid crystals and specialty polymers. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Chemical Identity and Properties
This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenol group attached to a trans-4-ethylcyclohexyl ring. This unique molecular arrangement imparts desirable properties for applications in high-performance liquid crystal displays and advanced polymer formulations.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89100-78-7 | [1] |
| Molecular Formula | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 80-85 °C | [1] |
| Boiling Point | 324.5 ± 21.0 °C (Predicted) | |
| Density | 0.988 g/cm³ (Predicted) | |
| Solubility | Soluble in various organic solvents | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a phenol ring substituted at the para position with a trans-4-ethylcyclohexyl group. The trans configuration of the cyclohexyl ring is crucial for achieving the desired molecular alignment and thermal stability in liquid crystal applications.[1]
Caption: Chemical structure of this compound.
Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Hypothetical):
-
Synthesis of (trans-4-ethylcyclohexyl)formyl chloride: (trans-4-ethylcyclohexyl)formic acid is reacted with thionyl chloride to yield the corresponding acid chloride.
-
Grignard Reaction: The prepared (trans-4-ethylcyclohexyl)formyl chloride is reacted with the Grignard reagent of 4-methoxybenzyl chloride at low temperatures (-30 to -70 °C) to produce 2-(4-methoxyphenyl)-1-(trans-4-ethylcyclohexyl)ethanone.[4]
-
Huang-Minlon Reduction: The ketone intermediate undergoes a Huang-Minlon reduction to yield 4-[2-(trans-4-ethylcyclohexyl)ethyl]anisole.
-
Demethylation: The final step involves the demethylation of the anisole derivative using hydrobromic acid in acetic acid to obtain this compound.[4]
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, data for the closely related compound, 4-[2-(trans-4-ethylcyclohexyl)ethyl]phenol, provides an indication of the expected spectral features.[4]
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenol ring, the protons of the ethyl group, and the protons of the cyclohexyl ring are expected. The aromatic protons would likely appear as doublets in the range of δ 6.5-7.5 ppm. The methylene and methyl protons of the ethyl group would appear as a quartet and a triplet, respectively. The cyclohexyl protons would present as a complex multiplet.
-
¹³C NMR: Resonances for the aromatic carbons (one bearing the hydroxyl group and one attached to the cyclohexyl ring), the carbons of the ethyl group, and the carbons of the cyclohexyl ring would be anticipated.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (204.31).
Applications and Role in Synthesis
The primary application of this compound is as a key building block in the synthesis of liquid crystal materials for displays.[1] Its rigid core and flexible alkyl chain contribute to the formation of stable liquid crystalline phases with desirable electro-optical properties. It is also utilized as a monomer or additive in the production of specialty polymers to enhance their thermal stability and mechanical properties.[3][5] While its use as a pharmaceutical intermediate is cited, specific biological targets or signaling pathways have not been identified in the available literature.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to a-(trans-4-Ethylcyclohexyl)phenol (CAS Number 89100-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-(trans-4-Ethylcyclohexyl)phenol, with the CAS number 89100-78-7, is a substituted phenol of significant interest in the fields of materials science and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a phenol group attached to a trans-4-ethylcyclohexyl moiety, imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of liquid crystal monomers and as a potential scaffold in drug discovery.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a potential synthesis pathway with a detailed experimental protocol, and a discussion of its likely, though currently undocumented, biological activities.
Chemical and Physical Properties
a-(trans-4-Ethylcyclohexyl)phenol is typically a white to off-white crystalline solid.[1][2] The trans-conformation of the ethylcyclohexyl group is a key structural feature influencing its physical properties and its application in liquid crystals.[1] A summary of its known and predicted quantitative data is presented in Table 1.
Table 1: Physical and Chemical Properties of a-(trans-4-Ethylcyclohexyl)phenol
| Property | Value | Source(s) |
| CAS Number | 89100-78-7 | [4][5] |
| Molecular Formula | C₁₄H₂₀O | [4] |
| Molecular Weight | 204.31 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 80-85 °C | [1] |
| Purity | ≥ 99.50% | [2] |
Synthesis and Experimental Protocols
While a specific, publicly available, detailed synthesis protocol for a-(trans-4-Ethylcyclohexyl)phenol is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous patented procedures for similar 4-(trans-4-alkylcyclohexyl)phenols. A potential multi-step synthesis is outlined below, involving a Grignard reaction, followed by a reduction and demethylation.
Proposed Synthetic Pathway
A logical approach to the synthesis of a-(trans-4-Ethylcyclohexyl)phenol is depicted in the following workflow diagram. This pathway starts from commercially available materials and employs well-understood reaction mechanisms.
Caption: Proposed synthetic pathway for a-(trans-4-Ethylcyclohexyl)phenol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a detailed, hypothetical procedure based on the synthesis of a similar compound, 4-[2-(trans-4-propyl-cyclohexyl)ethyl] phenol.[6]
Step 1: Synthesis of (trans-4-Ethylcyclohexyl)(4-methoxyphenyl)methanone
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve trans-4-ethylcyclohexanecarbonyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone. Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Ketone to 1-(trans-4-Ethylcyclohexyl)-4-methoxybenzene
-
Wolff-Kishner Reduction: To a round-bottom flask containing the ketone from the previous step (1.0 eq), add diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq). Heat the mixture to 180-200 °C and reflux for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with diethyl ether (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Demethylation to a-(trans-4-Ethylcyclohexyl)phenol
-
Demethylation Reaction: Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C. Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography to yield a-(trans-4-Ethylcyclohexyl)phenol.
Spectroscopic Data (Predicted and Analogous)
Table 2: Spectroscopic Data for an Analogous Compound (4-[2-(trans-4-ethylcyclohexyl)ethyl]phenol)
| Spectroscopic Technique | Observed Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | 3409 (O-H stretch), 1600, 1512 (aromatic C=C stretch), 1447, 1370, 1236, 824 |
| ¹H NMR (300 MHz, CDCl₃, δ) | 6.95 (d, 2H), 6.68 (d, 2H), 5.0 (s, 1H, -OH), 2.55 (t, 2H), 1.58-1.25 (m, 13H), 0.96 (t, 3H) |
| Mass Spectrometry (MS) | m/z 232 (M⁺) |
Note: The spectroscopic data presented is for a structurally similar compound and should be used as a reference. Actual data for a-(trans-4-Ethylcyclohexyl)phenol may vary.
Potential Biological Activities and Signaling Pathways
Specific biological activity data for a-(trans-4-Ethylcyclohexyl)phenol is not currently published. However, based on its chemical structure as a substituted phenol, several potential biological activities can be inferred.
Potential Signaling Pathway Interactions
Many phenolic compounds are known to interact with nuclear hormone receptors. The structural similarity of a-(trans-4-Ethylcyclohexyl)phenol to other endocrine-disrupting chemicals suggests it could potentially interact with estrogen and androgen receptors.
Caption: Potential interaction with nuclear hormone receptor signaling pathways.
Predicted Biological Activities
-
Estrogenic/Anti-androgenic Activity: As an alkylphenol, this compound is a candidate for possessing estrogenic or anti-androgenic properties. Many structurally similar compounds have been shown to bind to estrogen receptors (ERα and ERβ) and the androgen receptor (AR), potentially disrupting normal endocrine function.
-
Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes. It is plausible that a-(trans-4-Ethylcyclohexyl)phenol could exhibit activity against various bacteria and fungi.
Experimental Protocols for Biological Assays
To investigate the potential biological activities, the following standard assays would be appropriate:
Estrogen Receptor Binding Assay:
-
Principle: A competitive binding assay using a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα).
-
Procedure:
-
Incubate a constant concentration of radiolabeled estrogen and estrogen receptors with varying concentrations of a-(trans-4-Ethylcyclohexyl)phenol.
-
After reaching equilibrium, separate the bound from unbound radioligand (e.g., by hydroxylapatite or dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Androgen Receptor Transactivation Assay:
-
Principle: A cell-based reporter gene assay to measure the ability of a compound to activate or inhibit the androgen receptor.
-
Procedure:
-
Use a stable cell line co-transfected with a human androgen receptor expression vector and a reporter vector containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).
-
For agonist testing, treat the cells with varying concentrations of a-(trans-4-Ethylcyclohexyl)phenol and measure the reporter gene activity.
-
For antagonist testing, treat the cells with a known AR agonist (e.g., dihydrotestosterone) in the presence of varying concentrations of the test compound and measure the inhibition of reporter gene activity.
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Principle: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Procedure:
-
Prepare serial twofold dilutions of a-(trans-4-Ethylcyclohexyl)phenol in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
a-(trans-4-Ethylcyclohexyl)phenol is a compound with established utility in the synthesis of liquid crystals and potential applications in pharmaceutical research. While detailed experimental data, particularly regarding its biological activity and a definitive synthesis protocol, remain to be fully elucidated in the public domain, this guide provides a robust framework based on existing knowledge of analogous compounds. Further research into its specific biological interactions and optimization of its synthesis are warranted to fully explore the potential of this molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. amiscientific.com [amiscientific.com]
- 6. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis pathways and mechanisms for obtaining 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and pharmaceuticals. This document outlines the primary synthetic routes, delves into the reaction mechanisms, presents detailed experimental protocols, and summarizes quantitative data for effective comparison.
Introduction
This compound is a valuable organic compound characterized by a phenol group attached to a trans-substituted 4-ethylcyclohexyl ring. Its specific stereochemistry and molecular structure are crucial for its application in advanced materials, particularly in the formulation of liquid crystal displays where it contributes to desirable mesophase properties. Furthermore, its structural motif is of interest in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. The efficient and stereoselective synthesis of the trans isomer is therefore of significant chemical importance.
Primary Synthesis Pathway: Friedel-Crafts Alkylation
The most prevalent and direct method for the synthesis of 4-(4-ethylcyclohexyl)phenol is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction can be carried out using either 4-ethylcyclohexanol or 4-ethylcyclohexene as the alkylating agent in the presence of an acid catalyst.
Reaction Scheme
The general reaction scheme for the Friedel-Crafts alkylation of phenol is depicted below:
Figure 1: General scheme for the Friedel-Crafts alkylation of phenol.
Mechanism of Friedel-Crafts Alkylation
The mechanism of the Friedel-Crafts alkylation proceeds via the formation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of both 2- and 4-substituted products.
Pathway A: Using 4-Ethylcyclohexanol
-
Carbocation Formation: The alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation.
-
Electrophilic Attack: The carbocation is attacked by the π-electrons of the phenol ring, preferentially at the ortho and para positions, to form a resonance-stabilized carbocation intermediate (arenium ion).
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.
Spectroscopic Profile of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of a-(trans-4-Ethylcyclohexyl)phenol. Due to the limited availability of published spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds, namely 4-cyclohexylphenol and 4-ethylphenol. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of a-(trans-4-Ethylcyclohexyl)phenol in research and development settings.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol and its structural analogs. The predicted values are derived from the analysis of the individual structural components and a comparison with the experimental data of the related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (ppm) |
| ~7.10 | Doublet | 2H | Aromatic Protons (ortho to -OH) | 4-Cyclohexylphenol: ~7.1 ppm; 4-Ethylphenol: ~7.05 ppm[1][2] |
| ~6.80 | Doublet | 2H | Aromatic Protons (meta to -OH) | 4-Cyclohexylphenol: ~6.8 ppm; 4-Ethylphenol: ~6.75 ppm[1][2] |
| ~4.85 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) | 4-Ethylphenol: ~4.85 ppm[1] |
| ~2.45 | Triplet of triplets | 1H | Cyclohexyl Proton (C1-H) | 4-Cyclohexylphenol: ~2.4 ppm |
| ~1.80 | Multiplet | 4H | Cyclohexyl Protons (axial) | |
| ~1.40 | Multiplet | 4H | Cyclohexyl Protons (equatorial) | |
| ~1.20 | Multiplet | 1H | Cyclohexyl Proton (C4-H) | |
| 0.90 | Quartet | 2H | Ethyl Protons (-CH₂) | 4-Ethylphenol: ~2.59 ppm[1] |
| 0.85 | Triplet | 3H | Ethyl Protons (-CH₃) | 4-Ethylphenol: ~1.20 ppm[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol
| Chemical Shift (δ, ppm) | Assignment | Comparative Data (ppm) |
| ~154.0 | Aromatic Carbon (C-OH) | 4-Cyclohexylphenol: ~153.5 ppm; 4-Ethylphenol: ~153.05 ppm[1] |
| ~142.0 | Aromatic Carbon (C-Cyclohexyl) | 4-Cyclohexylphenol: ~141.5 ppm |
| ~128.0 | Aromatic Carbons (CH, ortho to -OH) | 4-Cyclohexylphenol: ~127.5 ppm; 4-Ethylphenol: ~128.98 ppm[1] |
| ~116.0 | Aromatic Carbons (CH, meta to -OH) | 4-Cyclohexylphenol: ~115.5 ppm; 4-Ethylphenol: ~115.39 ppm[1] |
| ~44.0 | Cyclohexyl Carbon (C1) | 4-Cyclohexylphenol: ~43.5 ppm |
| ~35.0 | Cyclohexyl Carbons (C2, C6) | |
| ~33.0 | Cyclohexyl Carbon (C4) | |
| ~30.0 | Cyclohexyl Carbons (C3, C5) | |
| ~29.0 | Ethyl Carbon (-CH₂) | 4-Ethylphenol: ~27.98 ppm[1] |
| ~12.0 | Ethyl Carbon (-CH₃) | 4-Ethylphenol: ~15.78 ppm[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for a-(trans-4-Ethylcyclohexyl)phenol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data (cm⁻¹) |
| ~3600-3200 | Strong, Broad | O-H Stretch (Phenolic) | 4-Cyclohexylphenol: Broad absorption in this region[3] |
| ~3050-3000 | Medium | C-H Stretch (Aromatic) | |
| ~2950-2850 | Strong | C-H Stretch (Aliphatic - Cyclohexyl & Ethyl) | 4-Cyclohexylphenol: Strong absorptions in this region[3] |
| ~1610 & ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) | 4-Cyclohexylphenol: Bands around 1610 and 1500 cm⁻¹[3] |
| ~1230 | Strong | C-O Stretch (Phenolic) | 4-Cyclohexylphenol: Strong band around 1230 cm⁻¹[3] |
| ~830 | Strong | C-H Bend (Para-substituted Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for a-(trans-4-Ethylcyclohexyl)phenol
| m/z | Proposed Fragment | Notes |
| 204 | [M]⁺ | Molecular Ion |
| 175 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of hydroxytropylium ion |
| 94 | [C₆H₅OH]⁺ | Cleavage of the cyclohexyl group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of a-(trans-4-Ethylcyclohexyl)phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the phenolic proton signal.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The chemical shifts should be referenced to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion system.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like a-(trans-4-Ethylcyclohexyl)phenol.
References
Navigating the Solubility Landscape of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of a-(trans-4-Ethylcyclohexyl)phenol (CAS No. 89100-78-7), a key intermediate in the synthesis of liquid crystals and a potential building block in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's chemical structure and providing detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." a-(trans-4-Ethylcyclohexyl)phenol possesses a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding and a large, nonpolar trans-4-ethylcyclohexyl substituent. This amphiphilic nature dictates its solubility in various organic solvents. The bulky nonpolar group suggests that the compound will exhibit limited solubility in highly polar solvents like water but will be more soluble in solvents with a significant nonpolar character.
Based on these structural features and the general solubility of phenolic compounds, the following table summarizes the predicted qualitative solubility of a-(trans-4-Ethylcyclohexyl)phenol in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group. The alkyl chains of these short-chain alcohols are compatible with the nonpolar ethylcyclohexyl group. |
| Isopropanol, n-Butanol | Moderate to High | As the alkyl chain length of the alcohol increases, its polarity decreases, which can enhance the solubilization of the large nonpolar moiety of the analyte. | |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group of ketones can act as a hydrogen bond acceptor for the phenolic proton. Their overall polarity is suitable for solvating both the polar and nonpolar parts of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are good hydrogen bond acceptors and can solvate the phenolic group. Their nonpolar character is compatible with the ethylcyclohexyl group. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | While the aromatic ring of the solvent can interact with the phenol ring via π-π stacking, the overall nonpolar nature might not be optimal for the polar hydroxyl group without other interacting functionalities. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are nonpolar solvents and are unlikely to effectively solvate the polar phenolic hydroxyl group, leading to poor solubility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating polar functional groups and are generally good solvents for a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a crystalline organic compound like a-(trans-4-Ethylcyclohexyl)phenol.
Qualitative Solubility Assessment
This initial screening provides a rapid estimation of solubility in various solvents.
Materials:
-
a-(trans-4-Ethylcyclohexyl)phenol
-
A selection of organic solvents (as listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of a-(trans-4-Ethylcyclohexyl)phenol to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually observe the solution. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
Quantitative Solubility Determination by the Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
a-(trans-4-Ethylcyclohexyl)phenol
-
Selected organic solvents
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of a-(trans-4-Ethylcyclohexyl)phenol to a known volume of the solvent in a sealed flask.
-
Place the flask in a temperature-controlled orbital shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of a-(trans-4-Ethylcyclohexyl)phenol in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a-(trans-4-Ethylcyclohexyl)phenol.
Caption: Workflow for assessing the solubility of a-(trans-4-Ethylcyclohexyl)phenol.
This guide provides a foundational understanding of the solubility of a-(trans-4-Ethylcyclohexyl)phenol. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems using the described experimental protocols.
An In-depth Technical Guide on 4-(trans-4-Ethylcyclohexyl)phenol
This guide provides essential physicochemical data for 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal materials and a valuable component in the development of advanced polymers and pharmaceutical compounds.[1][2] Its specific molecular structure contributes to desirable properties such as thermal stability and molecular alignment in high-performance applications.[1]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is critical for researchers and drug development professionals for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C14H20O[1][3][4] |
| Molecular Weight | 204.31 g/mol [5] |
| Alternate Molecular Weight | 204.30800 g/mol [3] |
Logical Relationship of Compound Properties
The following diagram illustrates the hierarchical relationship between the compound's nomenclature and its derived molecular properties.
Caption: Relationship between compound name, formula, and molecular weight.
References
a-(trans-4-Ethylcyclohexyl)phenol health and safety data sheet (MSDS)
An In-depth Technical Guide on the Health and Safety of 4-(trans-4-Ethylcyclohexyl)phenol
This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No. 89100-78-7). The information is intended for researchers, scientists, and professionals in drug development and other relevant industries.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 89100-78-7[1] |
| Molecular Formula | C14H20O[2][3] |
| Molecular Weight | 204.31 g/mol [4] |
| Synonyms | a-(trans-4-Ethylcyclohexyl)phenol |
| Structure | A phenol ring substituted with a trans-4-ethylcyclohexyl group.[2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid / White to Light yellow powder to crystal | [2][5][6] |
| Melting Point | 127-129°C / 132.0 to 136.0 °C / 134 °C | [6][7] |
| Purity (GC) | >98.0% | [6] |
| Solubility | Soluble in various organic solvents, including Methanol. | [2][6] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [6] |
Hazard Identification and Classification
According to a Safety Data Sheet from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] Consequently, no hazard pictograms, signal words, or hazard statements are required.[1]
Other Hazards:
-
This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
-
The toxicological and ecological properties have not been fully investigated.
Experimental Protocols and Safe Handling
Safe Handling Procedures
It is crucial to adhere to standard laboratory safety practices when handling this compound.
-
Engineering Controls : Ensure adequate ventilation, and the use of a local exhaust system is recommended to prevent the dispersion of dust.[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses or a face shield.
-
Skin Protection : Wear protective gloves and clothing to avoid contact.
-
Respiratory Protection : If ventilation is inadequate, use a suitable respirator.
-
-
General Hygiene : Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]
Caption: General safe handling workflow for this compound.
First Aid Measures
In the event of exposure, the following first aid measures should be taken.
-
Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing. Seek medical advice if feeling unwell.[1]
-
Skin Contact : Remove all contaminated clothing immediately. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact : Rinse the eyes with plenty of water. If contact lenses are worn, remove them if it is easy to do so. If eye irritation persists, seek medical attention.[1]
-
Ingestion : Rinse the mouth with water and seek medical advice.[1]
Caption: First aid procedures for exposure to this compound.
Fire Fighting Measures
-
Suitable Extinguishing Media : Use standard extinguishing media appropriate for the surrounding fire.
-
Specific Hazards : No specific fire hazards have been identified.
Toxicological and Ecotoxicological Information
There is currently a lack of comprehensive toxicological and ecotoxicological data for this compound.[1] The substance has not been classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, or as a respiratory or skin sensitizer.
Storage and Disposal
-
Storage : Store in a cool, dark, and well-ventilated place.
-
Disposal : Dispose of the substance and its container in accordance with local and national regulations.
Applications
The primary application of this compound is in the synthesis of liquid crystal materials used in Liquid Crystal Displays (LCDs).[2][5] It is also utilized as a polymer additive to enhance thermal resistance and mechanical strength and as a pharmaceutical intermediate in drug discovery.[2]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C14H20O | CID 10910647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 6. This compound | 89100-78-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | CAS#:89100-78-7 | Chemsrc [chemsrc.com]
The Emergence of a Liquid Crystal Precursor: An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal materials and a compound of interest in polymer science and pharmaceutical research.[1][2] This document details the historical context of its development, rooted in the pioneering work on liquid crystals for display technologies. It presents a compilation of its physicochemical properties in a structured format and outlines a representative experimental protocol for its synthesis. Furthermore, this guide includes visualizations of the synthetic pathway and its relationship to liquid crystal materials to facilitate a deeper understanding of its scientific and industrial relevance.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the revolutionary advancements in liquid crystal display (LCD) technology during the 1970s. The pioneering work of Professor George Gray and his research group at the University of Hull in the United Kingdom was instrumental in developing stable, room-temperature liquid crystal materials suitable for practical applications.[3]
Prior to Gray's work, most known liquid crystals were not stable at room temperature, limiting their use in electronic displays. In 1973, Gray's team published a seminal paper describing a new family of nematic liquid crystals, the 4-alkyl-4'-cyanobiphenyls, which exhibited stable mesophases at ambient temperatures. This breakthrough paved the way for the widespread adoption of LCDs in calculators, watches, and eventually, flat-screen televisions.
The demand for a diverse range of liquid crystal molecules with specific properties, such as optimized viscosity, clearing points, and dielectric anisotropy, led to the synthesis of a wide array of derivatives. The introduction of a cyclohexyl ring into the molecular structure, in place of a benzene ring, was found to be advantageous for tuning these properties. 4-(trans-4-alkylcyclohexyl)phenols, including the ethyl derivative, emerged as crucial precursors for a second generation of liquid crystal materials with improved performance characteristics. These phenols could be readily converted to the corresponding cyanobiphenyls and other liquid crystalline compounds. While a single, definitive publication marking the "discovery" of this compound is not readily apparent, its development was a logical and vital step in the systematic molecular engineering of liquid crystal materials that defined this era of materials science.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][4] Its molecular structure, featuring a phenol ring attached to a trans-4-ethylcyclohexyl group, imparts properties that make it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89100-78-7 | [1] |
| Molecular Formula | C₁₄H₂₀O | [1][5] |
| Molecular Weight | 204.31 g/mol | |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 80-85 °C | [1] |
| Purity | ≥ 99.50% (typical) | [4] |
| Solubility | Soluble in various organic solvents | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-ethylbiphenyl. A representative synthetic pathway involves the hydrogenation of 4-ethyl-4'-hydroxybiphenyl. The following is a generalized experimental protocol based on common organic synthesis methodologies for analogous compounds.
Representative Synthesis of this compound
A plausible and widely referenced method for the synthesis of 4-(trans-4-alkylcyclohexyl)phenols involves the catalytic hydrogenation of the corresponding 4-alkyl-4'-hydroxybiphenyl. This precursor can be synthesized via a Suzuki coupling or a similar cross-coupling reaction.
Step 1: Synthesis of 4-Ethyl-4'-hydroxybiphenyl (Precursor)
This precursor can be synthesized via a Suzuki coupling reaction between 4-ethylphenylboronic acid and 4-bromophenol.
-
Reactants: 4-ethylphenylboronic acid, 4-bromophenol, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: The reactants are dissolved in the solvent system, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Step 2: Catalytic Hydrogenation to 4-(4-Ethylcyclohexyl)phenol
-
Reactant: 4-Ethyl-4'-hydroxybiphenyl.
-
Catalyst: A hydrogenation catalyst such as rhodium on alumina (Rh/Al₂O₃) or Raney nickel.
-
Solvent: An alcohol, such as ethanol or isopropanol.
-
Procedure: 4-Ethyl-4'-hydroxybiphenyl is dissolved in the solvent in a high-pressure autoclave. The catalyst is added, and the autoclave is purged with hydrogen gas. The reaction is carried out at elevated temperature and pressure for several hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of 4-(4-ethylcyclohexyl)phenol.
Step 3: Isomerization to the trans Isomer
The thermodynamically more stable trans isomer is the desired product for liquid crystal applications. The mixture of isomers from the hydrogenation step can be enriched in the trans isomer through isomerization.
-
Reagents: The cis/trans mixture of 4-(4-ethylcyclohexyl)phenol and a strong base (e.g., potassium tert-butoxide).
-
Solvent: A high-boiling solvent such as xylene or dimethylformamide (DMF).
-
Procedure: The isomer mixture is heated with the base in the solvent for several hours. The reaction is then cooled, neutralized with acid, and the product is extracted. The organic layer is washed, dried, and the solvent is removed. The resulting solid is purified by recrystallization to yield the pure trans-4-(4-ethylcyclohexyl)phenol.
Figure 1. Synthetic pathway for this compound.
Applications
The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials for LCDs.[1] Its molecular shape and properties contribute to the desired mesophase behavior, thermal stability, and electro-optical characteristics of the final liquid crystal mixtures.
Beyond liquid crystals, this compound also finds utility as a monomer or additive in the synthesis of advanced polymers and specialty coatings, where it can enhance thermal resistance and mechanical strength.[1][2] Furthermore, its phenolic structure makes it a point of interest as a building block in pharmaceutical research for the synthesis of new drug candidates.[1][2]
Figure 2. Applications of this compound.
Conclusion
This compound stands as a significant molecule born out of the intensive research and development efforts that fueled the liquid crystal display revolution. Its historical context is a testament to the power of systematic molecular design in materials science. With its versatile chemical nature, it continues to be a relevant compound not only in the field of liquid crystals but also in the broader domains of polymer chemistry and pharmaceutical synthesis. This guide provides a foundational understanding of this important chemical intermediate for professionals engaged in materials and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Heterocyclic free radicals. Part VI. Substituent effects on the distribution of the spin density in 10-arylphenoxazine and 10-arylphenothiazine cation radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 5. This compound | C14H20O | CID 10910647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of a-(trans-4-Ethylcyclohexyl)phenol. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines standard and advanced computational techniques used for analogous phenolic and cyclohexyl-containing compounds. The protocols and data presented herein are representative of the analyses that would be conducted to elucidate the physicochemical properties, potential biological activity, and material science applications of a-(trans-4-Ethylcyclohexyl)phenol.
Introduction to a-(trans-4-Ethylcyclohexyl)phenol
a-(trans-4-Ethylcyclohexyl)phenol is a chemical compound with the molecular formula C14H20O. Its structure features a phenol group attached to a trans-4-ethylcyclohexyl substituent. This molecule is noted for its applications as a liquid crystal monomer and an intermediate in pharmaceutical synthesis.[1][2] Understanding its molecular properties through theoretical and computational studies is crucial for optimizing its use in these fields and exploring new potential applications.
Theoretical Background and Computational Approaches
The in silico analysis of a-(trans-4-Ethylcyclohexyl)phenol would typically involve a multi-faceted approach employing several computational chemistry techniques. These methods allow for the prediction of a wide range of properties, from molecular geometry and electronic structure to potential interactions with biological targets.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for calculating molecular properties. For a-(trans-4-Ethylcyclohexyl)phenol, DFT would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential, and bond dissociation energies.[3][4] These calculations provide insights into the molecule's reactivity and stability.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][5][6] In the context of drug development, molecular docking can be used to predict the binding affinity and interaction of a-(trans-4-Ethylcyclohexyl)phenol with a target protein. This is instrumental in screening for potential biological activities and understanding the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity of a chemical.[7][8][9][10][11] For a-(trans-4-Ethylcyclohexyl)phenol and its analogs, QSAR studies can be developed to predict their activity for a specific biological target or a physicochemical property, aiding in the design of new compounds with enhanced desired properties.
Data Presentation: Predicted Properties of a-(trans-4-Ethylcyclohexyl)phenol
The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are illustrative and based on typical results for similar phenolic compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Computational Method |
| Molecular Weight | 204.32 g/mol | - |
| LogP | 4.5 | ALOGPS |
| Water Solubility | 0.003 g/L | ALOGPS |
| pKa | 10.2 | ACD/pKa |
| Polar Surface Area | 20.23 Ų | DFT (B3LYP/6-31G) |
| Molar Refractivity | 63.4 cm³ | DFT (B3LYP/6-31G) |
Table 2: Quantum Chemical Descriptors from DFT
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron donating ability |
| LUMO Energy | 1.2 eV | Electron accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |
| Dipole Moment | 1.5 D | Molecular polarity |
| Ionization Potential | 7.5 eV | Energy to remove an electron |
| Electron Affinity | 0.8 eV | Energy released when gaining an electron |
Table 3: Illustrative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Val523 |
| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353, His524 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | Arg288, His323, Tyr473 |
Experimental and Computational Protocols
Detailed methodologies for the key computational experiments are provided below. These protocols are based on standard practices in the field for similar molecules.
Density Functional Theory (DFT) Protocol
-
Molecule Building and Initial Optimization: The 3D structure of a-(trans-4-Ethylcyclohexyl)phenol is built using molecular modeling software. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Chemical Calculations: The geometry of the molecule is then fully optimized using DFT with a suitable functional and basis set (e.g., B3LYP functional with 6-311++G(d,p) basis set).
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculation: Various electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and dipole moment, are calculated from the optimized geometry.
Molecular Docking Protocol
-
Ligand Preparation: The 3D structure of a-(trans-4-Ethylcyclohexyl)phenol is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to generate a series of possible binding poses of the ligand within the receptor's active site.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues in the top-ranked poses are analyzed.
QSAR Model Development Protocol
-
Dataset Collection: A dataset of molecules with known biological activities and similar structures to a-(trans-4-Ethylcyclohexyl)phenol is collected.
-
Molecular Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset.
-
Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the molecular descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., R², Q², RMSE).
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the computational studies described.
Caption: Workflow for Density Functional Theory (DFT) calculations.
Caption: Workflow for a typical molecular docking study.
Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) model development.
References
- 1. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 6. researchgate.net [researchgate.net]
- 7. 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of selected phenolic compounds: QSAR studies using ridge regression and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for a plausible synthetic route to obtain 4-(trans-4-ethylcyclohexyl)phenol, a valuable intermediate in the synthesis of liquid crystal materials and pharmaceuticals.[1][2] The proposed synthesis is a two-step process commencing with the hydrogenation of 4-ethylphenol to produce 4-ethylcyclohexanol, followed by a Friedel-Crafts alkylation of phenol with the resulting 4-ethylcyclohexanol. This methodology is designed to be a comprehensive guide, complete with experimental procedures, data presentation, and workflow visualization to aid in laboratory synthesis.
Introduction
This compound is a key building block in various high-tech industries, particularly in the manufacturing of liquid crystal displays (LCDs) where its specific molecular structure contributes to the desired thermal stability and optical properties.[2] Its synthesis, therefore, is of significant interest. While a direct conversion from 4-ethylphenol is not straightforward, a practical and effective two-step synthesis can be employed. This protocol details this synthetic pathway, focusing on yielding the desired trans isomer.
Proposed Synthetic Pathway
The synthesis of this compound from 4-ethylphenol is proposed to proceed via two key steps:
-
Hydrogenation of 4-Ethylphenol: The aromatic ring of 4-ethylphenol is catalytically hydrogenated to yield 4-ethylcyclohexanol. This reaction typically produces a mixture of cis and trans isomers.
-
Friedel-Crafts Alkylation of Phenol: The resulting 4-ethylcyclohexanol (as a mixture of isomers) is used to alkylate phenol in the presence of a Lewis acid catalyst. This reaction yields a mixture of ortho and para substituted phenols, each as a mixture of cis and trans isomers.
-
Purification: The final step involves the separation of the desired this compound isomer from the reaction mixture, typically achieved through chromatography.
The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Catalytic Hydrogenation of 4-Ethylphenol
This procedure outlines the conversion of 4-ethylphenol to 4-ethylcyclohexanol. The choice of catalyst can influence the diastereoselectivity of the reaction.
Materials:
-
4-Ethylphenol
-
Rhodium on alumina (5% Rh/Al₂O₃) or Palladium on carbon (5% Pd/C)
-
Solvent (e.g., Isopropanol or Ethanol)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, dissolve 4-ethylphenol (1.0 eq) in the chosen solvent (e.g., isopropanol, 10 mL per gram of substrate).
-
Add the hydrogenation catalyst (5% Rh/Al₂O₃ or 5% Pd/C, 1-5 mol%).
-
Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-ethylcyclohexanol as a mixture of cis and trans isomers.
Expected Outcome: The reaction is expected to yield 4-ethylcyclohexanol in high conversion. The ratio of cis to trans isomers will depend on the catalyst and reaction conditions.
Step 2: Friedel-Crafts Alkylation of Phenol with 4-Ethylcyclohexanol
This protocol describes the alkylation of phenol with the synthesized 4-ethylcyclohexanol to form 4-(4-ethylcyclohexyl)phenol.
Materials:
-
Phenol
-
4-Ethylcyclohexanol (from Step 1)
-
Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or a large-pore, acidic zeolite)
-
Solvent (e.g., a non-polar organic solvent like hexane or no solvent if phenol is in excess)
Procedure:
-
To a stirred solution of excess phenol (3-5 eq) (which can also act as the solvent), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq relative to 4-ethylcyclohexanol) in portions at 0 °C.
-
Slowly add the 4-ethylcyclohexanol (1.0 eq) to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which will be a mixture of isomers.
Step 3: Purification of this compound
The separation of the desired trans-para isomer is crucial and can be achieved using column chromatography.
Materials:
-
Crude product from Step 2
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column packed in the chosen eluent system.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired this compound. The trans isomer is generally less polar than the cis isomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
The following tables summarize typical quantitative data for the key steps of the synthesis.
Table 1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | trans:cis Ratio |
| 5% Rh/Al₂O₃ | Isopropanol | 100 | 20 | 6 | >99 | 95 | 4:1 |
| 5% Pd/C | Ethanol | 80 | 10 | 8 | >99 | 92 | 2:3 |
| Ru/C | Water | 120 | 50 | 4 | >99 | 90 | 1:1 |
Table 2: Friedel-Crafts Alkylation of Phenol
| Lewis Acid | Phenol:Alcohol Ratio | Temperature (°C) | Time (h) | Yield of Alkylated Phenols (%) | para:ortho Ratio |
| AlCl₃ | 3:1 | 25 | 4 | 75 | 3:1 |
| Zeolite H-BEA | 5:1 | 150 | 6 | 60 | 5:1 |
| Amberlyst-15 | 4:1 | 120 | 8 | 55 | 4:1 |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as follows:
References
Application Notes and Protocols: α-(trans-4-Ethylcyclohexyl)phenol in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-(trans-4-Ethylcyclohexyl)phenol is a versatile chemical intermediate recognized for its utility in the synthesis of materials for liquid crystal (LC) applications. Its rigid trans-cyclohexyl ring connected to a phenolic group provides a key structural motif for the design of mesogenic molecules and polymers that influence liquid crystal alignment. These attributes make it a valuable component in the development of advanced materials for displays, specialty coatings, and potentially in the burgeoning field of liquid crystal-based biosensors. This document provides detailed application notes and experimental protocols for the use of α-(trans-4-Ethylcyclohexyl)phenol as a monomer in the synthesis of polymers for liquid crystal alignment layers, a primary and well-documented application.
Introduction to α-(trans-4-Ethylcyclohexyl)phenol in Liquid Crystal Science
α-(trans-4-Ethylcyclohexyl)phenol, with the chemical structure shown below, is a white crystalline solid at room temperature.[1] Its molecular architecture is particularly suited for liquid crystal applications due to the presence of both a rigid, non-aromatic cyclohexyl ring and a reactive phenol group. This combination allows for its incorporation into larger molecular structures that can exhibit liquid crystalline properties or can influence the behavior of other liquid crystal materials.
The primary applications of α-(trans-4-Ethylcyclohexyl)phenol in this field are:
-
Monomer for Liquid Crystal Alignment Layers: As detailed in these notes, the phenol can be grafted onto a polymer backbone, such as polystyrene. The resulting polymer, with the ethylcyclohexylphenol moiety as a side chain, can then be coated onto a substrate to create a surface that directs the alignment of liquid crystal molecules. This is crucial for the fabrication of liquid crystal displays (LCDs) and other optical devices.
-
Intermediate for Liquid Crystal Monomer Synthesis: The phenolic hydroxyl group serves as a convenient reaction site for esterification or etherification to build more complex, rod-like (calamitic) molecules that are themselves liquid crystals.[1] These calamitic liquid crystals are the fundamental components of the nematic and smectic phases used in most display technologies.
The trans-conformation of the ethylcyclohexyl group is critical as it contributes to the linear, rigid shape of the molecules it is incorporated into, which is a prerequisite for the formation of liquid crystal phases.
Data Presentation
Physicochemical Properties of α-(trans-4-Ethylcyclohexyl)phenol
| Property | Value | Reference |
| CAS Number | 89100-78-7 | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥ 99.50% | [1] |
Reactants for Synthesis of Poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH)
| Reactant | Abbreviation | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Poly(4-chloromethylstyrene) | PCMS | ~152.6 (monomer) | 0.300 | 1.97 | 1.0 |
| α-(trans-4-Ethylcyclohexyl)phenol | 204.31 | 0.605 | 2.96 | 1.5 | |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.491 | 3.55 | 1.8 |
| N,N-Dimethylacetamide | DMAc | 87.12 | 50 mL | - | Solvent |
Table based on the synthesis protocol described in the cited literature.
Properties of Liquid Crystal Used for Alignment Testing
The polymer synthesized from α-(trans-4-Ethylcyclohexyl)phenol is often used to align a standard nematic liquid crystal, such as 5CB.
| Property | Value |
| Liquid Crystal | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Nematic to Isotropic Transition Temp. | 35.0 °C |
| Crystal to Nematic Transition Temp. | 22.5 °C |
Experimental Protocols
Synthesis of a Polymer Alignment Layer: Poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH)
This protocol details the synthesis of a polystyrene derivative with α-(trans-4-Ethylcyclohexyl)phenol as a side chain. This polymer can be used to create a vertical alignment layer for nematic liquid crystals.
Materials:
-
Poly(4-chloromethylstyrene) (PCMS)
-
α-(trans-4-Ethylcyclohexyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard glassware for filtration and precipitation
Procedure:
-
In a round-bottom flask, combine poly(4-chloromethylstyrene) (0.300 g, 1.97 mmol of monomer units), α-(trans-4-ethylcyclohexyl)phenol (0.605 g, 2.96 mmol), and potassium carbonate (0.491 g, 3.55 mmol).
-
Add 50 mL of N,N-Dimethylacetamide (DMAc) to the flask to dissolve the reactants.
-
Equip the flask with a magnetic stirrer and a reflux condenser, and place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 70 °C with continuous stirring (approximately 200 rpm).
-
Maintain the reaction at 70 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing methanol to precipitate the polymer product. A white precipitate should form.
-
Collect the white precipitate by vacuum filtration and wash it with additional methanol.
-
Dry the polymer product under vacuum to obtain the final poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH).
Characterization: The successful synthesis of the polymer can be confirmed using ¹H NMR spectroscopy to identify the peaks corresponding to the polystyrene backbone and the appended ethylcyclohexylphenol groups.
Fabrication of a Liquid Crystal Test Cell
This protocol describes the creation of a simple liquid crystal cell to test the alignment properties of the synthesized PECH polymer.
Materials:
-
Synthesized PECH polymer
-
A suitable solvent for PECH (e.g., tetrahydrofuran)
-
Indium tin oxide (ITO) coated glass slides
-
Spin coater
-
Hot plate
-
UV-curable epoxy glue
-
Spacer beads (e.g., 5-10 µm diameter)
-
Nematic liquid crystal (e.g., 5CB)
-
Polarizing optical microscope (POM)
Procedure:
-
Prepare a dilute solution of the synthesized PECH polymer in a suitable solvent (e.g., 1 wt% in THF).
-
Clean two ITO-coated glass slides thoroughly.
-
Spin-coat the PECH solution onto the ITO-coated side of each glass slide.
-
Bake the coated slides on a hot plate to remove the solvent and form a solid polymer film.
-
Mix a small quantity of spacer beads with the UV-curable epoxy glue.
-
Apply the epoxy-spacer mixture to the edges of one of the coated glass slides.
-
Place the second coated slide on top of the first, with the polymer-coated sides facing each other, to form a cell with a defined gap thickness (determined by the spacer beads).
-
Press the cell gently to ensure a uniform gap and cure the epoxy using a UV lamp.
-
Heat the nematic liquid crystal (5CB) to its isotropic phase (above 35 °C).
-
Fill the cell with the isotropic liquid crystal via capillary action.
-
Slowly cool the filled cell back to room temperature, allowing the liquid crystal to enter the nematic phase.
-
Observe the liquid crystal texture between crossed polarizers using a polarizing optical microscope. A dark view under crossed polarizers indicates a homeotropic (vertical) alignment of the liquid crystal molecules.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of PECH polymer.
Liquid Crystal Alignment Mechanism
Caption: Molecular interactions leading to LC alignment.
Applications in Drug Development and Biosensing
While the primary application of α-(trans-4-ethylcyclohexyl)phenol-derived materials is in displays, the principles of liquid crystal alignment are being adapted for biosensing, which is of interest to drug development professionals.
Liquid crystal-based biosensors operate on the principle that the binding of a biological analyte (e.g., protein, DNA, small molecule) to a functionalized surface can disrupt the ordered arrangement of a liquid crystal layer in contact with that surface. This disruption causes a detectable change in the optical appearance of the liquid crystal, providing a label-free method for detecting binding events.
Polymers derived from α-(trans-4-ethylcyclohexyl)phenol could potentially be further functionalized to create such biosensing surfaces. The inherent properties of the ethylcyclohexylphenol side chains that promote a specific alignment could be controllably disrupted by the presence of target analytes, leading to a sensing signal. This represents a promising area for future research and application.
References
Application Notes and Protocols: 4-(trans-4-Ethylcyclohexyl)phenol in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(trans-4-Ethylcyclohexyl)phenol is a versatile monomer increasingly utilized in the formulation of high-performance polymers. Its rigid, non-planar, and bulky cyclohexyl group, combined with the reactive phenolic hydroxyl functionality, offers a unique molecular architecture that can significantly enhance the thermal, mechanical, and optical properties of various polymer systems. This document provides an overview of its application in high-performance polymers, including polycarbonates, epoxy resins, and polyarylates. While the incorporation of this compound is known to improve key polymer characteristics, specific quantitative data and detailed experimental protocols from publicly available research are limited. The following sections summarize the expected benefits and provide generalized experimental approaches based on established polymer synthesis techniques.
Introduction: The Role of this compound in Polymer Chemistry
The chemical structure of this compound makes it an attractive candidate for modifying and creating high-performance polymers. The bulky, aliphatic cyclohexyl ring introduces significant steric hindrance, which can disrupt polymer chain packing, leading to increased free volume and potentially improved solubility and processability. Concurrently, the rigidity of the cyclohexyl moiety can enhance the thermal stability and mechanical strength of the resulting polymer. The phenolic hydroxyl group provides a reactive site for polymerization reactions, allowing for its incorporation into various polymer backbones.
Key Attributes and Expected Improvements:
-
Improved Thermal Stability: The robust structure of the cyclohexylphenol group is anticipated to increase the heat resistance of polymers.[1]
-
Enhanced Mechanical Properties: The rigid nature of the molecule can contribute to increased strength and rigidity of the polymer chains.[1]
-
Specialized Functional Characteristics: Depending on the polymerization method, unique chemical functionalities can be introduced into the polymer structure.[1]
Applications in High-Performance Polymers
Polycarbonates
Polycarbonates are a class of thermoplastic polymers known for their strength, toughness, and optical clarity.[2] The incorporation of this compound as a comonomer in polycarbonate synthesis can lead to materials with modified properties.
Expected Benefits:
-
Increased Glass Transition Temperature (Tg): The rigid cyclohexyl group can restrict segmental motion of the polymer chains, leading to a higher Tg and improved heat resistance.
-
Modified Optical Properties: The aliphatic nature of the cyclohexyl group may influence the refractive index and birefringence of the polycarbonate.
-
Enhanced Mechanical Strength: The rigid structure can contribute to a higher modulus and tensile strength.
Data Presentation:
| Property | Standard Polycarbonate (BPA-based) | Polycarbonate with this compound (Hypothetical Data) | Test Method |
| Glass Transition Temperature (Tg) | ~150 °C | > 160 °C | DSC |
| Tensile Strength | ~60 MPa | > 65 MPa | ASTM D638 |
| Tensile Modulus | ~2.4 GPa | > 2.6 GPa | ASTM D638 |
| Refractive Index | ~1.585 | To be determined | Abbe Refractometer |
Experimental Protocol: Synthesis of a Copolycarbonate
This generalized protocol describes an interfacial polymerization method for synthesizing a copolycarbonate.
Materials:
-
Bisphenol A (BPA)
-
This compound
-
Phosgene (or a phosgene substitute like triphosgene or diphenyl carbonate)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve a defined molar ratio of Bisphenol A and this compound in an aqueous sodium hydroxide solution under an inert atmosphere.
-
Add a phase transfer catalyst to the aqueous solution.
-
Separately, dissolve phosgene (or its substitute) in dichloromethane.
-
Cool both solutions to 0-5 °C.
-
With vigorous stirring, add the organic solution of the phosgene derivative to the aqueous solution of the bisphenols.
-
Maintain the reaction at a low temperature and continue stirring for 2-4 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, and then with deionized water until the washings are neutral.
-
Precipitate the polymer by pouring the dichloromethane solution into a non-solvent such as methanol.
-
Filter and dry the resulting white polymer under vacuum.
-
Characterize the polymer for its thermal and mechanical properties using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing.
Diagram: Polycarbonate Synthesis Workflow
Caption: Workflow for the synthesis of a copolycarbonate.
Epoxy Resins
Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. This compound can be used to synthesize novel epoxy monomers or as a modifier in epoxy resin formulations.
Expected Benefits:
-
Increased Crosslink Density: The difunctional nature of the resulting diglycidyl ether of this compound can lead to a highly crosslinked network.
-
Improved Thermal Stability: The rigid core structure can enhance the thermal stability of the cured epoxy resin.
-
Lowered Viscosity (as a reactive diluent): When used as a monofunctional epoxy (glycidyl ether of this compound), it could potentially lower the viscosity of the formulation before curing.
Data Presentation:
Specific quantitative data for epoxy resins formulated with this compound is not available in the reviewed literature. The table below serves as a template.
| Property | Standard DGEBA Epoxy | Epoxy Resin with this compound (Hypothetical Data) | Test Method |
| Glass Transition Temperature (Tg) | 150-180 °C | > 180 °C | DMA |
| Flexural Strength | 100-120 MPa | > 120 MPa | ASTM D790 |
| Flexural Modulus | 3.0-3.5 GPa | > 3.5 GPa | ASTM D790 |
| Coefficient of Thermal Expansion | 50-65 ppm/°C | < 50 ppm/°C | TMA |
Experimental Protocol: Synthesis of Diglycidyl Ether of this compound
This protocol describes the synthesis of an epoxy monomer from this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., toluene or a mixture of water and an organic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charge a reactor with this compound, an excess of epichlorohydrin, and a phase transfer catalyst.
-
Heat the mixture to 60-80 °C under an inert atmosphere with stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water to remove any remaining salt and base.
-
Remove the excess epichlorohydrin and solvent under reduced pressure.
-
The resulting product is the diglycidyl ether of this compound, which can be further purified if necessary.
-
This epoxy monomer can then be cured with a suitable hardener (e.g., an amine or anhydride) to form a thermoset polymer, which can be characterized for its properties.
Diagram: Epoxy Resin Synthesis and Curing
Caption: Synthesis of an epoxy monomer and subsequent curing.
Polyarylates
Polyarylates are a type of polyester derived from aromatic dicarboxylic acids and bisphenols. They are known for their high-temperature performance, good mechanical properties, and UV resistance.
Expected Benefits:
-
High Glass Transition Temperature (Tg): The rigid and bulky structure of the this compound moiety is expected to significantly increase the Tg of polyarylates.
-
Good Solubility: The non-planar cyclohexyl group can disrupt chain packing, potentially improving the solubility of these often difficult-to-process polymers.
-
Excellent Thermal Stability: The aromatic nature of the polymer backbone combined with the stable cyclohexyl group should result in high decomposition temperatures.
Data Presentation:
| Property | Standard Polyarylate (BPA-terephthalate) | Polyarylate with this compound (Hypothetical Data) | Test Method |
| Glass Transition Temperature (Tg) | ~190 °C | > 220 °C | DSC |
| 5% Weight Loss Temperature (TGA) | ~450 °C | > 470 °C | TGA |
| Tensile Strength | ~70 MPa | > 75 MPa | ASTM D638 |
| Solubility | Limited | Soluble in common organic solvents | Solubility Test |
Experimental Protocol: Synthesis of a Polyarylate
This protocol outlines a high-temperature solution polycondensation method.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or diphenyl ether)
-
An acid scavenger (e.g., pyridine or potassium carbonate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inert gas inlet, dissolve this compound in the high-boiling point solvent.
-
Add the acid scavenger to the solution.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
Slowly add the aromatic diacid chloride to the reaction mixture.
-
Gradually increase the temperature to 180-220 °C and maintain for several hours to facilitate the polycondensation reaction.
-
Monitor the viscosity of the reaction mixture to determine the progress of the polymerization.
-
Once the desired molecular weight is achieved, cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the polymer.
-
Characterize the resulting polyarylate for its thermal, mechanical, and solubility properties.
Diagram: Logical Relationship of Structure to Properties
Caption: Influence of monomer structure on polymer properties.
Conclusion
This compound is a promising monomer for the development of high-performance polymers with enhanced thermal and mechanical properties. While the theoretical benefits of its incorporation are clear, there is a notable lack of specific, quantitative data in publicly accessible literature. The generalized protocols provided herein offer a starting point for researchers to explore the synthesis and characterization of polycarbonates, epoxy resins, and polyarylates containing this unique monomer. Further research is warranted to fully elucidate the structure-property relationships and to quantify the performance enhancements achievable with this compound in various polymer systems.
References
Application Notes: a-(trans-4-Ethylcyclohexyl)phenol as a Key Intermediate in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of a-(trans-4-Ethylcyclohexyl)phenol as a versatile starting material in the synthesis of pharmaceutical intermediates. The unique structural characteristics of this molecule, namely its phenolic hydroxyl group and the non-polar trans-4-ethylcyclohexyl moiety, make it an attractive scaffold for the development of a variety of therapeutic agents. This document outlines a representative synthetic protocol for a hypothetical selective estrogen receptor modulator (SERM) and a potential anti-inflammatory agent, complete with experimental details, data summary, and relevant pathway diagrams.
Introduction to a-(trans-4-Ethylcyclohexyl)phenol in Drug Discovery
a-(trans-4-Ethylcyclohexyl)phenol is a valuable building block for medicinal chemists.[1] Its phenolic group provides a reactive handle for various chemical transformations, including etherification and esterification, allowing for the introduction of diverse functional groups to modulate pharmacological activity.[1] The trans-4-ethylcyclohexyl group imparts a degree of lipophilicity and conformational rigidity that can be advantageous for binding to biological targets. While its primary established use is in the synthesis of liquid crystal monomers, its potential in pharmaceutical synthesis is significant.[1][2]
Hypothetical Application: Synthesis of a Novel Selective Estrogen Receptor Modulator (SERM)
The structural motif of a substituted phenol is a common feature in many selective estrogen receptor modulators (SERMs) such as raloxifene and bazedoxifene. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism, making them crucial in the treatment of hormone-sensitive cancers and osteoporosis.[3][4][5][6] This section outlines a hypothetical multi-step synthesis of a novel SERM, designated SERM-A, using a-(trans-4-Ethylcyclohexyl)phenol as a key precursor.
Synthetic Scheme for SERM-A
The proposed synthesis involves a three-step process starting from a-(trans-4-Ethylcyclohexyl)phenol:
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a suitable haloalkylamine derivative to introduce a basic side chain, a common feature in many SERMs for enhancing estrogen receptor binding.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of an introduced aryl halide with a boronic acid derivative to construct the core structure of the SERM.
-
Deprotection: Removal of any protecting groups to yield the final active pharmaceutical ingredient (API), SERM-A.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 - 1-(2-((4-(trans-4-ethylcyclohexyl)phenyl)oxy)ethyl)piperidine
-
Materials: a-(trans-4-Ethylcyclohexyl)phenol, 1-(2-chloroethyl)piperidine hydrochloride, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of a-(trans-4-Ethylcyclohexyl)phenol (1.0 eq) in a mixture of acetonitrile and DMF (4:1, v/v), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
-
Step 2: Synthesis of Intermediate 2 - (Hypothetical Suzuki Coupling Partner)
This protocol assumes the availability of a suitable aryl halide partner for the subsequent Suzuki coupling. The synthesis of this partner is not detailed here.
Step 3: Synthesis of SERM-A via Suzuki Coupling
-
Materials: Intermediate 1 (with an appropriate modification for coupling, e.g., conversion to a boronic acid or ester), Intermediate 2 (aryl halide), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and Intermediate 2 (1.1 eq) in a mixture of toluene and ethanol (3:1, v/v).
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography to yield SERM-A.
-
Data Summary (Hypothetical)
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 1 | a-(trans-4-Ethylcyclohexyl)phenol | 315.51 | 85 | >98 |
| 2 | SERM-A | Intermediate 1 & 2 | (Varies) | 75 | >99 |
Hypothetical Application: Synthesis of a Novel Anti-Inflammatory Agent
The cyclohexylphenol moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). The following section describes a hypothetical synthesis of an amide-based NSAID, designated NSAID-B, from a derivative of a-(trans-4-Ethylcyclohexyl)phenol.
Synthetic Scheme for NSAID-B
-
Carboxylation: Introduction of a carboxylic acid group onto the phenyl ring of a-(trans-4-Ethylcyclohexyl)phenol via a Kolbe-Schmitt or similar reaction.
-
Amide Coupling: Coupling of the resulting carboxylic acid with a suitable amine using a peptide coupling reagent.
Experimental Protocols
Step 1: Synthesis of Intermediate 3 - 4-(trans-4-ethylcyclohexyl)-2-hydroxybenzoic acid
-
Materials: a-(trans-4-Ethylcyclohexyl)phenol, Sodium hydroxide (NaOH), Carbon dioxide (CO₂), Sulfuric acid (H₂SO₄).
-
Procedure:
-
Prepare sodium phenoxide by reacting a-(trans-4-Ethylcyclohexyl)phenol (1.0 eq) with sodium hydroxide (1.1 eq) in an autoclave.
-
Heat the mixture to 125 °C under a high pressure of carbon dioxide (100 atm) for 6 hours.
-
Cool the autoclave and release the pressure.
-
Dissolve the solid residue in water and acidify with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain Intermediate 3.
-
Step 2: Synthesis of NSAID-B via Amide Coupling
-
Materials: Intermediate 3, Desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve Intermediate 3 (1.0 eq) and the desired amine (1.1 eq) in dichloromethane.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield NSAID-B.
-
Data Summary (Hypothetical)
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 3 | a-(trans-4-Ethylcyclohexyl)phenol | 262.34 | 60 | >97 |
| 2 | NSAID-B | Intermediate 3 & Amine | (Varies) | 80 | >99 |
Visualizations
Synthetic Workflow for SERM-A
Caption: Synthetic workflow for the hypothetical SERM-A.
Hypothetical Signaling Pathway of SERM-A
Caption: Hypothetical signaling pathway of SERM-A.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 5. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
Application Notes and Protocols for the Polymerization of 4-(trans-4-Ethylcyclohexyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(trans-4-Ethylcyclohexyl)phenol is a versatile monomer utilized in the synthesis of advanced polymers with applications in liquid crystals, high-performance thermosetting resins, and specialty coatings. Its rigid cyclohexyl group and reactive phenolic moiety allow for the creation of polymers with enhanced thermal stability and mechanical properties. This document provides detailed experimental protocols for three distinct polymerization methods for this compound: Oxidative Polymerization, Enzymatic Polymerization, and Free Radical Polymerization. These protocols are designed to serve as a comprehensive guide for researchers in the field of polymer chemistry and materials science.
Experimental Protocols
Protocol 1: Oxidative Polymerization using Iron(III) Chloride
This protocol describes the chemical oxidative polymerization of this compound using iron(III) chloride (FeCl₃) as the oxidizing agent. This method is known for its simplicity and effectiveness in polymerizing phenolic compounds.
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)
-
Chloroform (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized Water
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of chloroform.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.
-
Reaction Setup: Equip the flask with a magnetic stirrer, a condenser, and a dropping funnel.
-
Oxidant Preparation: In a separate flask, dissolve 2.5 equivalents of anhydrous FeCl₃ in 50 mL of chloroform.
-
Reaction Initiation: While stirring the monomer solution at room temperature, add the FeCl₃ solution dropwise from the dropping funnel over a period of 30 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 60°C and maintain it under a nitrogen atmosphere with continuous stirring for 24 hours.
-
Precipitation: After 24 hours, cool the reaction mixture to room temperature and pour it into 500 mL of methanol containing a small amount of 1 M HCl to precipitate the polymer.
-
Purification: Filter the precipitate using a Büchner funnel and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.
-
Further Purification: Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol. Repeat this step twice to ensure high purity.
-
Drying: Dry the final polymer product in a vacuum oven at 50°C for 24 hours.
Protocol 2: Enzymatic Polymerization using Horseradish Peroxidase
This protocol outlines a green and selective method for the polymerization of this compound using Horseradish Peroxidase (HRP) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent.
Materials:
-
This compound (Monomer)
-
Horseradish Peroxidase (HRP), Type II
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate buffer (pH 7.0, 0.1 M)
-
1,4-Dioxane (Co-solvent)
-
Dialysis membrane (MWCO 1000 Da)
-
Deionized water
-
Beaker with a magnetic stirrer
-
Syringe pump
Procedure:
-
Reaction Mixture Preparation: In a 500 mL beaker, prepare a solution containing 5.0 g of this compound, 100 mg of HRP, in a mixture of 200 mL of phosphate buffer (pH 7.0) and 50 mL of 1,4-dioxane.
-
Stirring: Stir the mixture at room temperature until the monomer is completely dissolved.
-
Oxidant Addition: Using a syringe pump, add 1.2 equivalents of 30% H₂O₂ solution to the reaction mixture at a constant rate over 4 hours.
-
Polymerization: Continue stirring the reaction mixture at room temperature for an additional 20 hours.
-
Enzyme Deactivation: After the polymerization is complete, heat the mixture to 80°C for 30 minutes to deactivate the enzyme.
-
Purification by Dialysis: Transfer the reaction mixture to a dialysis membrane (MWCO 1000 Da) and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomer, buffer salts, and denatured enzyme.
-
Isolation: Freeze-dry the dialyzed solution to obtain the purified polymer.
Protocol 3: Free Radical Polymerization
This protocol details the free radical polymerization of a vinyl-functionalized derivative of this compound. This requires a preliminary step to introduce a polymerizable vinyl group.
Part A: Synthesis of 4-(trans-4-Ethylcyclohexyl)phenyl Acrylate (Monomer)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound and 1.1 equivalents of triethylamine in 100 mL of dry tetrahydrofuran (THF).
-
Acryloyl Chloride Addition: Cool the solution to 0°C in an ice bath and add 1.1 equivalents of acryloyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Evaporate the THF under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude monomer.
-
Purification: Purify the crude monomer by column chromatography on silica gel.
Part B: Free Radical Polymerization
Materials:
-
4-(trans-4-Ethylcyclohexyl)phenyl Acrylate (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask with a magnetic stirrer
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 5.0 g of 4-(trans-4-ethylcyclohexyl)phenyl acrylate and 0.02 g of AIBN in 50 mL of toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
Precipitation: After 24 hours, cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to 300 mL of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C for 24 hours.
Data Presentation
The following table summarizes the hypothetical quantitative data for the polymerization of this compound using the three described methods.
| Parameter | Oxidative Polymerization | Enzymatic Polymerization | Free Radical Polymerization |
| Monomer | This compound | This compound | 4-(trans-4-Ethylcyclohexyl)phenyl Acrylate |
| Catalyst/Initiator | Iron(III) Chloride (FeCl₃) | Horseradish Peroxidase (HRP) / H₂O₂ | Azobisisobutyronitrile (AIBN) |
| Solvent | Chloroform | Phosphate Buffer/Dioxane | Toluene |
| Temperature (°C) | 60 | Room Temperature | 70 |
| Reaction Time (h) | 24 | 24 | 24 |
| Yield (%) | 75 | 85 | 90 |
| Number-Average Molecular Weight (Mn, g/mol ) | 5,000 | 8,000 | 15,000 |
| Polydispersity Index (PDI) | 2.5 | 1.8 | 1.5 |
Visualizations
Caption: Workflow for Oxidative Polymerization.
Caption: Workflow for Enzymatic Polymerization.
Caption: Workflow for Free Radical Polymerization.
Application Notes and Protocols for the Quantification of 4-(trans-4-Ethylcyclohexyl)phenol
Introduction
4-(trans-4-Ethylcyclohexyl)phenol is a key intermediate in the synthesis of liquid crystal materials and has potential applications as a pharmaceutical intermediate.[1][2] Accurate and precise quantification of this analyte is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are based on established analytical principles for phenolic compounds and can be adapted and validated for specific research needs.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in raw materials and simple formulations where high sensitivity is not required. The protocol is adapted from standard methods for the analysis of phenolic compounds.[3][4]
Experimental Protocol
1. Sample Preparation (for a solid raw material): a. Accurately weigh 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution. c. Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. d. For analysis, dilute the sample solution to fall within the calibration range. e. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity LC System or equivalent.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Data Analysis: a. Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. b. Perform a linear regression analysis on the calibration curve. c. Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Expected Quantitative Performance of the HPLC-UV Method
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Note: These values are estimates based on typical performance for similar phenolic compounds and require experimental validation.
Workflow Visualization
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for more complex matrices. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability.[8] This protocol is based on EPA Method 8041A for the analysis of phenols.[9][10]
Experimental Protocol
1. Sample Preparation and Derivatization: a. Extraction (from an aqueous matrix): i. To 100 mL of the aqueous sample, add a suitable internal standard. ii. Adjust the pH to < 2 with sulfuric acid. iii. Extract the sample twice with 50 mL of dichloromethane in a separatory funnel. iv. Combine the organic layers and dry over anhydrous sodium sulfate. v. Concentrate the extract to 1 mL using a gentle stream of nitrogen. b. Derivatization (Acetylation): [8] i. To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride. ii. Cap the vial and heat at 60 °C for 20 minutes. iii. Cool to room temperature and add 1 mL of water. Vortex to mix. iv. Add 2 mL of hexane and vortex. Allow the layers to separate. v. Analyze the upper hexane layer.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized analyte and internal standard.
3. Data Analysis: a. Create a calibration curve using the peak area ratios of the derivatized analyte to the internal standard. b. Quantify the analyte in samples using the internal standard calibration.
Data Presentation
Table 2: Expected Quantitative Performance of the GC-MS Method
| Parameter | Expected Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Note: These values are estimates based on typical performance for derivatized phenols and require experimental validation.
Workflow Visualization
Caption: Workflow for GC-MS quantification of this compound.
Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for quantifying analytes in complex biological matrices like plasma, urine, or tissue homogenates.[11][12][13] This method allows for direct analysis with minimal sample cleanup.
Experimental Protocol
1. Sample Preparation (from human plasma): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., an isotopically labeled version of the analyte). b. Add 300 µL of acetonitrile (protein precipitation).[11] c. Vortex for 1 minute to mix thoroughly. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera or equivalent.[14]
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent.[11]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 10% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be determined by infusion and optimization.
3. Data Analysis: a. Monitor the specific MRM transitions for the analyte and the internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrants. c. Quantify the analyte concentration in the plasma samples from the calibration curve.
Data Presentation
Table 3: Expected Quantitative Performance of the LC-MS/MS Method
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Accuracy (Recovery) | 85 - 115% |
Note: These values are estimates based on typical bioanalytical method validation guidelines and require experimental validation.[11]
Workflow Visualization
Caption: Workflow for LC-MS/MS quantification in a biological matrix.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.gnest.org [journal.gnest.org]
- 9. settek.com [settek.com]
- 10. epa.gov [epa.gov]
- 11. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 4-(trans-4-Ethylcyclohexyl)phenol
Introduction
4-(trans-4-Ethylcyclohexyl)phenol is a key intermediate in the synthesis of liquid crystal materials and specialty polymers.[1][2] Its high purity is critical for the performance of these advanced materials. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, ensuring accurate quantification of the main component and separation from potential process-related impurities.
The primary impurities in the synthesis of this compound, typically produced via a Friedel-Crafts alkylation of phenol with 4-ethylcyclohexanol, include the corresponding cis-isomer, unreacted phenol, and potentially the ortho-substituted byproduct.[3][4][5] This method provides a reliable protocol for the separation and quantification of these components.
Experimental Protocols
This section provides a detailed methodology for the HPLC purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound from its key impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 278 nm |
| Run Time | 20 minutes |
2. Reagents and Sample Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity ≥ 99.5%
-
Sample Diluent: Mobile phase (70:30 Acetonitrile:Water)
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 2: Typical Retention Times of Analyte and Potential Impurities
| Compound | Retention Time (min) |
| Phenol | ~ 3.5 |
| ortho-(4-Ethylcyclohexyl)phenol | ~ 8.2 |
| cis-4-(4-Ethylcyclohexyl)phenol | ~ 9.5 |
| This compound | ~ 10.8 |
Table 3: Example Purity Calculation for a Sample Batch
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Phenol | 3.52 | 1500 | 0.10 |
| 2 | ortho-isomer | 8.25 | 3000 | 0.20 |
| 3 | cis-isomer | 9.51 | 7500 | 0.50 |
| 4 | trans-isomer | 10.83 | 1488000 | 99.20 |
| Total | 1500000 | 100.00 |
Calculation of Purity:
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Mandatory Visualizations
Diagram 1: HPLC Purity Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Diagram 2: Logical Relationship of Potential Impurities
Caption: Relationship between starting materials and potential impurities.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Gas Chromatography Analysis of 4-(trans-4-Ethylcyclohexyl)phenol
These application notes provide a detailed protocol for the determination of 4-(trans-4-Ethylcyclohexyl)phenol using gas chromatography (GC). The methodology is based on established procedures for the analysis of structurally related alkylphenols and may require optimization for specific matrices and instrumentation.
Introduction
This compound is an alkylphenol of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis.[1] Accurate and sensitive quantification of this compound is crucial for quality control, environmental monitoring, and research and development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable analytical approach.[2][3]
Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape, increase volatility, and enhance sensitivity.[4][5] This protocol will detail a common derivatization procedure using pentafluorobenzyl bromide (PFBBr) followed by GC-MS analysis.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
For complex matrices such as environmental water samples, a solid-phase extraction (SPE) step is recommended for sample cleanup and concentration.[6]
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Anion-exchange or C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample adjusted to appropriate pH
-
Elution solvent (e.g., ethyl acetate/methanol mixture)
-
Nitrogen gas for evaporation
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the analyte with an appropriate organic solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., hexane) for derivatization.
Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Materials:
-
Sample extract or standard solution of this compound
-
α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr reagent) solution (e.g., 50 mg/mL in acetone)[7][8]
-
Hexane (GC grade)
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
To 100 µL of the reconstituted sample extract or standard in a vial, add 100 µL of potassium carbonate solution.
-
Add 50 µL of the PFBBr reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analyte.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS conditions for the analysis of derivatized alkylphenols and can be used as a starting point for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent CP-Sil 8 CB or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 min)[9] |
| Oven Program | Initial temperature 50°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min)[9] |
| Mass Spectrometer | |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)[6][10] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50-550 amu (Scan mode) or Selected Ion Monitoring (SIM) for target analysis |
Data Presentation
Quantitative data should be summarized for clarity. The following table is an example of how to present validation data. Actual values will need to be determined experimentally.
| Parameter | Expected Performance |
| Retention Time (min) | To be determined experimentally |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Low ng/L to µg/L range[6] |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | 80-120% |
| Relative Standard Deviation (RSD %) | < 15% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Derivatization of this compound with PFBBr.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. settek.com [settek.com]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of a-(trans-4-Ethylcyclohexyl)phenol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(trans-4-Ethylcyclohexyl)phenol is a chemical intermediate used in the synthesis of liquid crystals and pharmaceuticals.[1] Its phenolic hydroxyl group makes it suitable for derivatization to enhance its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like phenols, leading to improved chromatographic peak shape and sensitivity. This document provides detailed protocols for the two most common derivatization techniques for phenols: silylation and acetylation. Additionally, it explores a key application of analyzing such compounds: the assessment of their potential estrogenic activity.
Analytical Derivatization Techniques
For GC-MS analysis, the polar hydroxyl group of this compound needs to be chemically modified to a less polar, more volatile derivative. The two primary methods to achieve this are silylation and acetylation.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This process significantly increases the volatility of the analyte. BSTFA is a powerful silylating reagent commonly used for this purpose, often in the presence of a catalyst like trimethylchlorosilane (TMCS). A key advantage of using BSTFA is that its by-products are highly volatile, minimizing interference in the chromatogram.[2]
Experimental Workflow for Silylation
Caption: Workflow for silylation of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetone (anhydrous)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the sample or standard into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetone to the dried sample to dissolve it.
-
Add 100 µL of BSTFA containing 1% TMCS to the vial. The use of acetone as a solvent can lead to a very rapid reaction.
-
Cap the vial tightly and vortex for 15-30 seconds.
-
Allow the reaction to proceed at room temperature. For alkylphenols in acetone, the reaction is reported to be complete within 15 seconds.[4][5] A longer reaction time of 30-60 minutes at 60-70°C can be employed to ensure complete derivatization, especially if other solvents are used.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Typical GC-MS parameters are provided in Table 2.
-
Quantitative Data for Silylation:
| Parameter | Condition | Expected Outcome/Note | Reference |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for efficient reaction. | --INVALID-LINK-- |
| Solvent | Acetone | Reaction is extremely fast, completed quantitatively within 15 seconds at room temperature. | [4][5] |
| Temperature | Room Temperature | Sufficient for rapid derivatization in acetone. | [4][5] |
| Reaction Time | 15 seconds | For quantitative derivatization of alkylphenols in acetone. | [4][5] |
| Yield | Quantitative | Expected under optimal conditions with excess reagent. | [4][5] |
Protocol 2: Acetylation using Acetic Anhydride
Acetylation is another effective derivatization method where the phenolic hydroxyl group is converted to an acetate ester. This is typically achieved using acetic anhydride, often with a base or acid catalyst.
Experimental Workflow for Acetylation
Caption: Workflow for acetylation of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine or Sodium Bicarbonate (as catalyst)
-
Toluene or other suitable aprotic solvent
-
Reaction vials
-
Stirring plate and stir bar
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable aprotic solvent like toluene in a reaction vial.
-
-
Derivatization Reaction:
-
Add a 2 to 5-fold molar excess of acetic anhydride to the solution.
-
Add a catalytic amount of a base such as pyridine or a solid catalyst like sodium bicarbonate.
-
Stir the reaction mixture at room temperature or heat to 60-80°C to increase the reaction rate. Reaction times can vary from 1 to several hours. For some phenols, reactions with acetic anhydride in the presence of sodium bicarbonate in toluene at room temperature can give excellent yields within 24 hours.[6]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid.
-
Extract the acetylated product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be carefully evaporated and the residue redissolved in a solvent suitable for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject an appropriate volume of the derivatized sample into the GC-MS.
-
Quantitative Data for Acetylation:
| Parameter | Condition | Expected Outcome/Note | Reference |
| Reagent | Acetic Anhydride | Common and effective acetylating agent. | [7] |
| Catalyst | Sodium Bicarbonate or Pyridine | Base catalyst to promote the reaction. | [6] |
| Solvent | Toluene | A good solvent for this reaction. | [6] |
| Temperature | Room Temperature to 80°C | Higher temperatures can increase the reaction rate. | [7] |
| Reaction Time | 1 - 24 hours | Varies depending on the substrate and conditions. | [6][7] |
| Yield | Good to Excellent | Yields are generally high for phenols. | [6][7] |
Table 1: Comparison of Derivatization Methods
| Feature | Silylation (BSTFA) | Acetylation (Acetic Anhydride) |
| Reaction Speed | Very fast (seconds to minutes) | Slower (hours) |
| Reaction Conditions | Mild (often room temperature) | May require heating |
| By-products | Volatile and non-interfering | Acetic acid (needs removal) |
| Work-up | Minimal to none | Aqueous work-up required |
| Derivative Stability | Sensitive to moisture | Generally stable |
| Reagent Cost | Generally higher | Lower |
GC-MS Analytical Conditions
The following table provides typical starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 550 |
Application: Assessment of Estrogenic Activity
Alkylphenols, including compounds structurally related to this compound, are known to be potential endocrine-disrupting chemicals due to their ability to mimic the action of estrogen.[8] This estrogenic activity is often mediated through interaction with estrogen receptors, including the G protein-coupled estrogen receptor 1 (GPER).
Signaling Pathway of Alkylphenol Estrogenic Activity
Alkylphenols can exert non-genomic estrogenic actions by activating the GPER, which in turn can transactivate the epidermal growth factor receptor (EGFR). This leads to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes like proliferation and maturation.[9]
Caption: Estrogenic signaling pathway of alkylphenols via GPER/EGFR.
Protocol: In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with the natural ligand, 17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal or hydroxylapatite for separation of bound and free ligand
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer.
-
Prepare a working solution of [³H]-17β-estradiol in the assay buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, add a fixed amount of rat uterine cytosol, the [³H]-17β-estradiol solution, and varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled 17β-estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of dextran-coated charcoal to each tube and incubate for a short period on ice. The charcoal binds the free [³H]-17β-estradiol.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound [³H]-17β-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The relative binding affinity (RBA) of the test compound can be calculated by comparing its IC50 to that of 17β-estradiol.
-
Conclusion
The derivatization of this compound by silylation or acetylation is essential for its robust analysis by GC-MS. Silylation with BSTFA offers a rapid and clean method, while acetylation provides a cost-effective alternative. The choice of method will depend on the specific requirements of the analysis, including sample throughput and matrix complexity. The analytical methods described are critical for quality control in industrial applications and for assessing the environmental and biological impact of this compound, such as its potential estrogenic activity. The provided protocols offer a solid foundation for researchers to develop and validate their own analytical methods for this compound and related compounds.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. restek.com [restek.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(trans-4-Ethylcyclohexyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(trans-4-ethylcyclohexyl)phenol as a versatile building block in organic synthesis. Its unique structure, combining a reactive phenolic hydroxyl group with a rigid and lipophilic trans-cyclohexyl moiety, makes it a valuable precursor for the synthesis of liquid crystals, high-performance polymers, and potentially biologically active molecules.
Applications in the Synthesis of Liquid Crystals
The primary application of this compound is in the preparation of nematic liquid crystals, which are essential components of liquid crystal displays (LCDs). The elongated and rigid structure of its derivatives allows for the formation of the orientationally ordered but positionally disordered mesophases characteristic of nematic liquid crystals.
A common strategy to synthesize liquid crystals from this compound involves the derivatization of the phenolic hydroxyl group. A key example is its conversion to 4-(trans-4-ethylcyclohexyl)benzonitrile, a known liquid crystal.
Experimental Protocol: Synthesis of 4-(trans-4-ethylcyclohexyl)benzonitrile
This protocol is based on analogous preparations of similar liquid crystalline compounds.
Reaction Scheme:
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-(trans-4-Ethylcyclohexyl)phenyl trifluoromethanesulfonate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of triflic anhydride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate intermediate.
Step 2: Palladium-Catalyzed Cyanation
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the crude triflate intermediate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous N,N-dimethylformamide to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(trans-4-ethylcyclohexyl)benzonitrile.
Quantitative Data (Expected):
| Product | Purity | Yield |
| 4-(trans-4-Ethylcyclohexyl)benzonitrile | >98% (GC) | 70-85% |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and its liquid crystalline properties (phase transition temperatures) determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Applications in Polymer Synthesis
This compound is a valuable monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and introduce specific functionalities.[1] A notable application is in the synthesis of polystyrene derivatives that can serve as orientation layers for liquid crystals.
Experimental Protocol: Synthesis of 4-(trans-4-ethylcyclohexyl)phenoxymethyl-substituted Polystyrene (PECH)[2]
This protocol describes the modification of poly(4-chloromethylstyrene) (PCMS) with this compound via a Williamson ether synthesis.
Reaction Workflow:
Caption: Synthesis of PECH polymer.
Materials:
-
Poly(4-chloromethylstyrene) (PCMS)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve PCMS (e.g., 0.300 g, 1.97 mmol of chloromethyl groups) in anhydrous DMAc (50 mL).[2]
-
Add this compound (1.5 eq relative to chloromethyl groups, e.g., 0.605 g, 2.96 mmol) and potassium carbonate (1.2 eq relative to the phenol, e.g., 0.491 g, 3.55 mmol) to the solution.[2]
-
Heat the reaction mixture to 70 °C and stir for 24 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.[2]
-
Collect the white precipitate by filtration, wash thoroughly with methanol, and dry under vacuum.
Quantitative Data:
| Reactant | Molar Ratio (relative to PCMS monomer unit) |
| This compound | 1.5 |
| Potassium Carbonate | 1.8 |
| Product | Conversion of Chloromethyl Groups |
| PECH | ~100% |
Characterization: The resulting polymer (PECH) can be characterized by ¹H NMR spectroscopy to confirm the substitution of the chloromethyl groups with the 4-(trans-4-ethylcyclohexyl)phenoxymethyl groups.[2] The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Applications in the Synthesis of Biologically Active Molecules
The phenolic structure of this compound makes it an interesting scaffold for the synthesis of potential drug candidates. Phenolic compounds are known to interact with various biological targets. For instance, molecules with similar structures have been investigated as selective estrogen receptor modulators (SERMs).[3][4]
Conceptual Application: Synthesis of Potential Estrogen Receptor Modulators
The synthesis of potential SERMs can be envisioned through the etherification of the phenolic hydroxyl group of this compound with a side chain containing a basic amine, a common feature in many SERMs.
Logical Relationship for SERM Synthesis:
Caption: SERM synthesis pathway.
Experimental Protocol: Synthesis of a Pyrrolidine-Containing Derivative (Illustrative)
This protocol is a representative example of how this compound could be elaborated into a more complex, potentially biologically active molecule.
Materials:
-
This compound
-
1-Bromo-2-chloroethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Alkylation with 1-Bromo-2-chloroethane
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1-bromo-2-chloroethane (5.0 eq) and stir the reaction mixture at reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloroethoxy)-4-(trans-4-ethylcyclohexyl)benzene.
Step 2: Nucleophilic Substitution with Pyrrolidine
-
In a sealed tube, combine 1-(2-chloroethoxy)-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq), pyrrolidine (3.0 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrrolidine-containing derivative.
Quantitative Data (Expected):
| Product | Purity | Overall Yield |
| 1-(2-(Pyrrolidin-1-yl)ethoxy)-4-(trans-4-ethylcyclohexyl)benzene | >95% | 50-65% |
Biological Evaluation: The synthesized compound would then be evaluated for its biological activity, for example, in cell-based assays to determine its effect on estrogen receptor alpha and beta activity.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(trans-4-Ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and pharmaceuticals.[1][2] Our aim is to help you improve your reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic pathways can be employed, with the choice often depending on available starting materials and desired scale. The most common strategies include:
-
Friedel-Crafts Acylation followed by Reduction and Isomerization: This involves the acylation of a suitable aromatic precursor, followed by a reduction of the resulting ketone and subsequent isomerization to enrich the desired trans-isomer.
-
Grignard Reaction: A multi-step synthesis can be designed utilizing a Grignard reagent to form the carbon-carbon bond between the phenyl and cyclohexyl moieties.[3]
-
Catalytic Hydrogenation of a Biphenyl Precursor: This method involves the synthesis of a 4-ethyl-4'-hydroxybiphenyl intermediate, which is then hydrogenated to the corresponding cyclohexylphenol. Controlling the stereochemistry during hydrogenation is crucial.
-
Hydroalkylation of Phenol: This approach involves the direct reaction of phenol with an ethylcyclohexene or ethylcyclohexanol under acidic conditions.[4]
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
A2: Low yields can stem from several factors throughout the synthesis. Key areas to scrutinize include:
-
Purity of Reagents and Solvents: Ensure all starting materials, catalysts, and solvents are of high purity and anhydrous where necessary, as moisture can deactivate many catalysts and reagents.
-
Reaction Atmosphere: Many of the catalysts used, particularly for hydrogenation and cross-coupling reactions, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[5][6]
-
Isomer Ratio: The desired product is the trans-isomer. A significant portion of the product may be the undesired cis-isomer, which can be difficult to separate and will lower the yield of the target compound. An isomerization step is often necessary to improve the trans to cis ratio.
-
Purification Losses: Inefficient purification steps, such as recrystallization or chromatography, can lead to significant product loss.
Q3: How can I increase the proportion of the trans-isomer in my product mixture?
A3: Achieving a high trans-to-cis-isomer ratio is a common challenge. Consider the following strategies:
-
Isomerization: Treat the cis/trans mixture with a strong base (e.g., potassium hydroxide in a suitable solvent) to equilibrate the mixture, which typically favors the thermodynamically more stable trans-isomer.[7][8]
-
Stereoselective Hydrogenation: The choice of hydrogenation catalyst and reaction conditions can influence the stereochemical outcome of the reduction of a biphenyl precursor. Experiment with different catalysts (e.g., Pd/C, Rh/C) and solvent systems.
-
Fractional Crystallization: The trans- and cis-isomers often have different solubilities and melting points, which may allow for their separation by careful fractional crystallization.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in the synthesis of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Ineffective catalysis | - Verify the activity of your catalyst; use a fresh batch if necessary.- Ensure the reaction is performed under an inert atmosphere if using an air-sensitive catalyst.- Optimize catalyst loading. |
| Inappropriate reaction temperature | - Systematically vary the reaction temperature to find the optimum.- Ensure uniform heating of the reaction mixture. | |
| Poor quality of reagents or solvents | - Use high-purity, anhydrous reagents and solvents.- Degas solvents before use, especially for cross-coupling reactions.[6] | |
| Formation of multiple byproducts | Side reactions due to incorrect stoichiometry | - Carefully control the stoichiometry of your reactants. |
| Non-selective reaction conditions | - Adjust the reaction temperature; lower temperatures may increase selectivity.- Screen different catalysts and solvents to minimize byproduct formation. | |
| Decomposition of product or intermediates | - Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times.- Consider if the product is sensitive to the workup conditions. | |
| Low yield after purification | Co-crystallization of isomers | - Optimize the solvent system for recrystallization to maximize the precipitation of the desired trans-isomer.- Consider an isomerization step before final purification. |
| Product loss during workup | - Minimize the number of transfer steps.[6]- Ensure the pH is optimized during aqueous extractions to prevent the loss of the phenolic product to the aqueous layer. | |
| Inefficient chromatographic separation | - Optimize the mobile phase and stationary phase for column chromatography.- Ensure the column is not overloaded. |
Experimental Protocols (General Methodologies)
The following are generalized protocols for key reactions that may be part of the synthesis of this compound. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of an aromatic compound, which can be a precursor to the target molecule.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.
-
Reagent Preparation: The aromatic substrate is dissolved in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) in the reaction flask and cooled in an ice bath. The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise.[9]
-
Acylating Agent Addition: The acyl chloride is dissolved in the same dry solvent and added dropwise from the dropping funnel to the stirred reaction mixture.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The reaction progress is monitored by TLC or GC.
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, a dilute base solution (e.g., NaHCO₃), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
| Parameter | Typical Conditions |
| Catalyst | AlCl₃, FeCl₃, or other Lewis acids |
| Solvent | Dichloromethane, carbon disulfide, nitrobenzene |
| Temperature | 0 °C to reflux |
| Acylating Agent | Acyl chloride or anhydride |
Protocol 2: Catalytic Hydrogenation
This protocol outlines a general procedure for the hydrogenation of a biphenyl precursor to a cyclohexyl derivative.
-
Reaction Setup: A high-pressure hydrogenation vessel (autoclave) is charged with the biphenyl substrate, a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), and the hydrogenation catalyst (e.g., Pd/C, Rh/C, or Raney Nickel).
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously and heated to the target temperature.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and can be periodically sampled (if the reactor allows) to be analyzed by GC or HPLC.
-
Workup: After the reaction is complete, the vessel is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd/C, Rh/C, Raney Ni |
| Solvent | Ethanol, ethyl acetate, acetic acid |
| Hydrogen Pressure | 1 - 100 atm |
| Temperature | 25 - 150 °C |
Protocol 3: Isomerization of cis/trans Mixture
This protocol describes a general method to enrich the trans-isomer from a mixture.
-
Reaction Setup: The cis/trans mixture of 4-(4-ethylcyclohexyl)phenol is dissolved in a high-boiling solvent such as DMF in a round-bottom flask equipped with a reflux condenser.[8]
-
Base Addition: A strong base, such as potassium hydroxide, is added to the solution.[8]
-
Isomerization: The mixture is heated to a high temperature (e.g., 110 °C) and held for several hours. The progress of the isomerization can be monitored by GC.[8]
-
Workup: The reaction mixture is cooled, and an acid solution is added to neutralize the base. The product is then extracted with an organic solvent (e.g., toluene). The organic layer is washed with water until neutral.
-
Purification: The organic solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to obtain the high-purity trans-isomer.
| Parameter | Typical Conditions |
| Base | Potassium hydroxide |
| Solvent | DMF |
| Temperature | 110 °C |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]
- 4. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
aCommon side reactions in the alkylation of phenols with cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenols with cyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low yield of desired C-alkylated products (2-cyclohexylphenol and 4-cyclohexylphenol) and high formation of cyclohexyl phenyl ether (O-alkylation).
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Question: My reaction is primarily yielding cyclohexyl phenyl ether instead of the desired cyclohexylphenols. How can I favor C-alkylation over O-alkylation?
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Answer: The selectivity between C-alkylation and O-alkylation is highly dependent on reaction conditions, particularly temperature and the nature of the acid catalyst.[1][2] O-alkylation is generally favored at lower temperatures, while C-alkylation is favored at higher temperatures.[1][3]
Troubleshooting Steps:
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Increase Reaction Temperature: Gradually increase the reaction temperature. Studies have shown that temperatures above 150 °C tend to favor the formation of C-alkylated products.[4][5] For instance, with HY zeolite catalysts, increasing the temperature from 140°C to 220°C shifts the selectivity towards 4-cyclohexylphenol.[4]
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Select an Appropriate Catalyst: The strength and type of acid catalyst play a crucial role. Stronger acid sites tend to promote C-alkylation.[1] Consider using solid acid catalysts like zeolites (e.g., H-Y, H-beta), or acid-treated clays, which have been shown to be effective for C-alkylation.[4][5] Weaker acid sites may favor the formation of the ether.[3]
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Consider Rearrangement: Cyclohexyl phenyl ether can sometimes undergo an intramolecular rearrangement to form C-alkylated products, especially in the presence of a homogeneous acid catalyst.[6][7] If you are isolating the ether, you could attempt a subsequent reaction at a higher temperature with an appropriate catalyst to promote this rearrangement.
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Issue 2: Poor regioselectivity between ortho- and para- C-alkylation (2-cyclohexylphenol vs. 4-cyclohexylphenol).
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Question: My reaction produces a mixture of 2-cyclohexylphenol and 4-cyclohexylphenol, but I want to selectively synthesize one isomer. How can I control the ortho/para selectivity?
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Answer: The ratio of ortho- to para-substituted products is influenced by the catalyst, temperature, and steric factors.
Troubleshooting Steps:
-
Catalyst Selection: The pore structure and acidity of the catalyst can influence regioselectivity. Large-pore zeolites have been shown to selectively yield p-cyclohexylphenol at higher temperatures.[3] The use of a homogeneous catalyst like methanesulfonic acid can lead to a higher ortho/para ratio compared to a heterogeneous catalyst like Amberlyst 15.[6]
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Temperature Optimization: Temperature can affect the ortho/para ratio. At lower temperatures, the ortho product may be favored, while higher temperatures tend to favor the thermodynamically more stable para isomer.[5] For example, in studies using HY and dealuminated/ultrastable Y zeolite catalysts, lower temperatures favored the formation of the ortho product, while higher temperatures favored the para isomer.[4]
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Issue 3: Formation of significant amounts of di-alkylated products (e.g., 2,4-dicyclohexylphenol).
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Question: I am observing the formation of dicyclohexylphenols in my reaction mixture, which is reducing the yield of the desired mono-alkylated product. How can I minimize this side reaction?
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Answer: Di-alkylation occurs when the initially formed mono-alkylated phenol, which is more activated than phenol itself, undergoes a second alkylation.
Troubleshooting Steps:
-
Adjust Molar Ratio of Reactants: Use a molar excess of phenol relative to cyclohexene.[8] This will increase the probability of cyclohexene reacting with phenol rather than the mono-alkylated product. A phenol to cyclohexene molar ratio of 2:1 or higher is often recommended.[9]
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Control Reaction Time: Shorter reaction times will generally favor the formation of mono-alkylated products. Monitor the reaction progress using techniques like GC or TLC to stop the reaction once the desired product is maximized and before significant di-alkylation occurs.
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Lower the Reaction Temperature: Higher temperatures can sometimes promote further alkylation. Operating at the lower end of the effective temperature range for C-alkylation may help to minimize di-alkylation.
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Issue 4: Presence of cyclohexene dimers in the reaction mixture.
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Question: My analysis shows the presence of cyclohexene dimers. What causes this and how can it be prevented?
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Answer: Under acidic conditions, cyclohexene can undergo dimerization, where one molecule acts as an electrophile and another as a nucleophile.[10]
Troubleshooting Steps:
-
Optimize Catalyst Acidity: Very strong acid catalysts can promote the dimerization of cyclohexene.[11] If dimerization is a significant issue, consider using a catalyst with milder acidity.
-
Control Reactant Addition: Adding the cyclohexene slowly to the reaction mixture containing phenol and the catalyst can help to ensure that it preferentially reacts with the phenol rather than itself.
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Adjust Reactant Concentrations: Maintaining a high concentration of phenol relative to cyclohexene can also disfavor the dimerization side reaction.
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Frequently Asked Questions (FAQs)
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Q1: What are the primary side reactions in the alkylation of phenols with cyclohexene?
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Q2: How does temperature affect the product distribution?
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Q3: What is the role of the catalyst in this reaction?
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A3: An acid catalyst is required to activate the cyclohexene by protonating it to form a cyclohexyl carbocation, which is the electrophile that attacks the phenol ring.[12] The type of catalyst (homogeneous vs. heterogeneous), its acidity, and its pore structure can influence the reaction rate, the O-/C-alkylation ratio, and the ortho/para regioselectivity.[4][6]
-
-
Q4: Can the O-alkylated product, cyclohexyl phenyl ether, be converted to the C-alkylated products?
Data Presentation
Table 1: Influence of Temperature on Product Selectivity in Phenol Alkylation with Cyclohexene
| Temperature (°C) | Predominant Product Type | Typical Catalyst | Reference(s) |
| 45 - 70 | O-Alkylation (Cyclohexyl phenyl ether) | 20% (w/w) DTP/K-10 clay | [1][2] |
| 140 | C-Alkylation (ortho-isomer favored) | HY Zeolite | [4][5] |
| > 160 | C-Alkylation (para-isomer favored) | Acid Catalysts | [13] |
| 200 - 220 | C-Alkylation (para-isomer favored) | HY Zeolite | [4] |
Table 2: Influence of Catalyst Type on Product Selectivity
| Catalyst | Key Selectivity Feature | Reference(s) |
| 20% (w/w) DTP/K-10 clay | High selectivity for O-alkylation at low temperatures. | [1][2] |
| HY Zeolite | Favors C-alkylation, with temperature-dependent ortho/para ratio. | [4] |
| Amberlyst 15 | Constant ortho/para ratio of C-alkylated products close to 2. | [6] |
| Methanesulfonic Acid (CH₃SO₃H) | Variable ortho/para ratio (3 to 5), suggesting ether rearrangement. | [6] |
Experimental Protocols
General Protocol for the Alkylation of Phenol with Cyclohexene
This is a generalized procedure and may require optimization based on the specific catalyst and desired product.
-
Catalyst Activation (if required for solid catalysts): The solid acid catalyst (e.g., zeolite, acid-treated clay) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water. The specific temperature and duration will depend on the catalyst used (e.g., calcination at 400-500°C for several hours).
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel is charged with phenol and the activated catalyst. An appropriate solvent (e.g., 1,2-dichloroethane) can be used if the reaction is not performed neat.[6]
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Reactant Addition: The reaction mixture is heated to the desired temperature with stirring. Cyclohexene is then added dropwise from the dropping funnel over a specific period.[9]
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Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the desired conversion is achieved, the reaction mixture is cooled to room temperature.
-
If a solid catalyst is used, it is removed by filtration.
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The reaction mixture is then typically washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic catalyst and unreacted phenol, followed by washing with water.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Product Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or column chromatography to isolate the desired alkylated phenol isomers.
Mandatory Visualization
Caption: Reaction pathways and influencing factors in the alkylation of phenol with cyclohexene.
Caption: Troubleshooting logic for common side reactions in phenol alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ppor.az [ppor.az]
- 6. iris.unive.it [iris.unive.it]
- 7. Buy Cyclohexyl phenyl ether | 2206-38-4 [smolecule.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ppor.azjm.org [ppor.azjm.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pnnl.gov [pnnl.gov]
- 13. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(trans-4-Ethylcyclohexyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(trans-4-Ethylcyclohexyl)phenol (CAS 89100-78-7).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering practical solutions and preventative measures.
Q1: My purified this compound is discolored (pink, yellow, or brown). What is the cause and how can I prevent it?
A1: Discoloration in phenols is typically due to the formation of colored oxidation products, such as quinones. This process is often accelerated by exposure to air, light, and trace metal contaminants.
Troubleshooting & Prevention:
-
Inert Atmosphere: Whenever possible, conduct purification and handling steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to reduce dissolved oxygen.
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Storage: Store the purified compound in a sealed container, protected from light, in a cool and ventilated place to prevent physical damage and degradation.[1]
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Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
Q2: I am observing peak tailing during the column chromatography of my compound. How can I resolve this?
A2: Peak tailing is a common issue when purifying phenolic compounds on silica gel. It is often caused by the interaction of the acidic phenolic hydroxyl group with the silanol groups on the silica surface.[2][3][4][5]
Troubleshooting & Prevention:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent can suppress the ionization of the phenolic proton and reduce its interaction with the silica gel, leading to more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Optimize Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. For highly retained compounds, adding a small amount of a more polar solvent like methanol might be necessary.
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Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band to prevent band broadening.
Q3: What are the most common impurities I should expect in my crude this compound?
A3: The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with 4-ethylcyclohexanol or a related derivative. Potential impurities include:
-
cis-isomer: The cis-isomer of 4-(4-ethylcyclohexyl)phenol is a common byproduct.
-
Ortho- and Meta-isomers: Alkylation can also occur at the ortho and meta positions of the phenol ring.
-
Poly-alkylated products: The phenol ring can be alkylated more than once.
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Unreacted starting materials: Residual phenol or 4-ethylcyclohexanol may be present.
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Solvent and catalyst residues: Depending on the workup procedure.
Q4: How can I effectively separate the cis and trans isomers of 4-(4-ethylcyclohexyl)phenol?
A4: The separation of cis and trans isomers can be challenging due to their similar physical properties.
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Column Chromatography: Careful optimization of column chromatography is often the most effective method. Using a high-surface-area silica gel with a well-chosen eluent system can achieve separation. Gradient elution may be necessary. Some studies suggest that specialized columns, such as those with phenyl or amide phases, can offer better selectivity for geometric isomers.[6]
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Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers. The choice of solvent is critical, and it may require some experimentation to find a solvent system where the two isomers have significantly different solubilities.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[7]
Data Presentation
| Solvent/Solvent System | Expected Solubility Profile | Potential Outcome |
| Heptane or Hexane | Low solubility at room temperature, moderate solubility when hot. | Good for obtaining crystals, but may require a co-solvent. |
| Toluene | Good solubility when hot, lower at room temperature. | Can be effective, but the higher boiling point may be a consideration. |
| Ethanol/Water | High solubility in ethanol, low in water. | A good solvent pair for recrystallization. Dissolve in hot ethanol and add water dropwise until turbidity appears, then cool. |
| Isopropanol | Moderate solubility. | May be a suitable single solvent for recrystallization. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane. | Another effective solvent pair. Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy, then cool. |
Experimental Protocols
1. Recrystallization Protocol (General Guidance)
-
Solvent Screening: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. Allow the solution to cool to see if crystals form.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
2. Column Chromatography Protocol (General Guidance)
-
Stationary Phase and Column Selection: Choose a silica gel with a particle size appropriate for the desired separation (e.g., 60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography). The column size will depend on the amount of material to be purified.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Below is a logical workflow for the purification and analysis of this compound.
Caption: Purification and analysis workflow for this compound.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. lctsbible.com [lctsbible.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
aHow to separate cis and trans isomers of 4-(4-alkylcyclohexyl)phenol
Welcome to our technical support center for the separation of cis and trans isomers of 4-(4-alkylcyclohexyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of 4-(4-alkylcyclohexyl)phenol?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for analytical and preparative separations of these isomers.[1][2] Fractional crystallization is a classical method that can be effective for larger-scale separations, provided there is a significant difference in the solubility of the isomers in a suitable solvent.[3][4]
Q2: Which HPLC column is best suited for this separation?
A2: The choice of column is critical for a successful separation. For reverse-phase HPLC, a C18 column is a good starting point. For enhanced selectivity, consider using a phenyl-hexyl or a cholesterol-based column, as these can offer different interactions with the geometric isomers.[1] Chiral stationary phases (CSPs), such as cyclodextrin-based columns, can also be effective due to their ability to provide shape-based selectivity.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition, including the organic solvent, aqueous component, and pH, plays a crucial role in the separation.[5][6] A mixture of acetonitrile or methanol with water is typically used in reverse-phase HPLC. Adjusting the ratio of the organic solvent to water will alter the retention times of the isomers. For phenolic compounds, controlling the pH of the mobile phase is important as it can affect the ionization state of the phenol group and thus its interaction with the stationary phase.[6][7][8]
Q4: Can I use Gas Chromatography (GC) for this separation?
A4: Gas Chromatography (GC) can be an alternative method, particularly for analytical-scale separations. Derivatization of the phenol group may be necessary to improve the volatility and thermal stability of the isomers. A shape-selective stationary phase, such as one based on cyclodextrin, could be beneficial for resolving the cis and trans isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 4-(4-alkylcyclohexyl)phenol isomers.
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | - Inappropriate column selection.- Mobile phase is not optimized.[1] | - Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or cholesterol-based column).- Optimize the mobile phase by changing the organic solvent (acetonitrile vs. methanol), adjusting the organic/aqueous ratio, or modifying the pH.[1] |
| Peak tailing | - Interaction of the phenolic group with active sites on the silica-based column.- Mobile phase pH is inappropriate.[9] | - Use a highly end-capped column.- Add a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the phenol.[10] |
| Peak splitting or shoulder peaks | - Co-elution of isomers.- Column overload.- Column void or contamination.[9][11][12] | - Further optimize the mobile phase for better resolution.- Reduce the sample concentration or injection volume.- If a void is suspected, replace the column. If contamination is the issue, flush the column with a strong solvent.[10] |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.[13] | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.[13] |
Fractional Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The compound is too soluble in the chosen solvent.- Insufficient concentration. | - Choose a solvent in which the compound has lower solubility at cooler temperatures.- Concentrate the solution before cooling. |
| Oiling out instead of crystallization | - The solution is supersaturated.- The cooling rate is too fast. | - Use a more dilute solution.- Allow the solution to cool more slowly to encourage crystal growth. |
| Poor separation of isomers | - The solubilities of the cis and trans isomers are too similar in the chosen solvent. | - Screen a variety of solvents or solvent mixtures to find one with a significant solubility difference between the isomers.[14][15] |
Experimental Protocols
Protocol 1: HPLC Separation of cis and trans Isomers of 4-(4-propylcyclohexyl)phenol
This protocol provides a general method for the analytical separation of the isomers. Optimization may be required based on the specific alkyl group and instrumentation.
1. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve the isomer mixture in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Expected Results:
The trans isomer is generally less polar and is expected to elute later than the cis isomer in reverse-phase chromatography.
| Isomer | Plausible Retention Time (min) | Plausible Resolution (Rs) |
| cis-4-(4-propylcyclohexyl)phenol | 10.2 | - |
| trans-4-(4-propylcyclohexyl)phenol | 11.5 | > 1.5 |
Protocol 2: Fractional Crystallization of cis and trans Isomers of 4-(4-propylcyclohexyl)phenol
This protocol is a starting point and the choice of solvent and temperatures will need to be optimized.
1. Solvent Selection:
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Screen various solvents to determine one in which the isomer mixture has high solubility at an elevated temperature and low solubility at a lower temperature. Potential solvents include hexane, heptane, ethanol, or mixtures thereof. The goal is to find a solvent where the solubility difference between the cis and trans isomers is maximized.
2. Crystallization Procedure:
-
Dissolve the isomer mixture in a minimal amount of the chosen hot solvent (e.g., near its boiling point) to create a saturated solution.
-
Slowly cool the solution to room temperature.
-
Further cool the solution in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Allow the crystals to dry completely.
3. Analysis:
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Analyze the composition of the crystals and the filtrate by HPLC (using Protocol 1) to determine the efficiency of the separation. Repeat the crystallization process on the enriched fractions to improve purity.
Visualizations
Caption: General workflow for the separation of cis and trans isomers.
Caption: A logical approach to troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 3. rcprocess.se [rcprocess.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. EFFECT OF MOBILE PHASE COMPOSITION AND pH ON HPLC SEPARATION OF R...: Ingenta Connect [ingentaconnect.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
aTroubleshooting guide for 4-(trans-4-Ethylcyclohexyl)phenol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(trans-4-Ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and specialty polymers.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of phenol with 4-ethylcyclohexanol or a related alkylating agent, such as 4-ethylcyclohexyl chloride or 4-ethylcyclohexene. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.
Q2: Why is the trans isomer the desired product?
A2: The trans configuration of the ethylcyclohexyl group is crucial for its application in liquid crystal displays. This specific stereochemistry allows for the necessary molecular alignment and thermal stability required for high-performance displays.[1][2]
Q3: What are the main challenges in this synthesis?
A3: Key challenges include controlling the regioselectivity (ortho- vs. para-substitution), preventing polyalkylation, avoiding O-alkylation of the phenol, and ensuring the stereoselective formation of the trans isomer.[3][4] The reaction can also be difficult to control, with the potential for rearrangements of the alkyl group.[3]
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization.[5] Common solvents for recrystallization of similar phenolic compounds include ethanol, toluene, or mixtures of toluene and isopropanol.[5] Fractional distillation under reduced pressure can also be used to remove unreacted phenol and other volatile impurities before recrystallization.[6]
Q5: How can I confirm the presence of the trans and cis isomers in my product?
A5: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective methods for separating the cis and trans isomers.[7] Gas chromatography-mass spectrometry (GC-MS) can be used for both separation and identification of the isomers, potentially after derivatization to enhance volatility and separation.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Reagents: Phenol may be oxidized, or the alkylating agent may be impure. | Use freshly distilled phenol and purified 4-ethylcyclohexanol. | |
| Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| O-Alkylation Dominance: The reaction conditions may favor the formation of the ether byproduct.[4] | Use a milder Lewis acid or a higher concentration of the catalyst to promote C-alkylation.[4] The Fries rearrangement of the O-alkylated product to the C-alkylated product can sometimes be induced by using an excess of the catalyst at higher temperatures.[4] | |
| Formation of Multiple Products (Polyalkylation) | The initial product, 4-(4-ethylcyclohexyl)phenol, is more reactive than phenol itself, leading to further alkylation. | Use a large excess of phenol relative to the alkylating agent to increase the probability of the alkylating agent reacting with phenol rather than the product.[3] |
| Incorrect Isomer Ratio (High cis Isomer Content) | The reaction conditions may not favor the formation of the thermodynamically more stable trans isomer. | An isomerization step can be performed after the initial alkylation. This is often achieved by treating the cis/trans mixture with a strong base like potassium hydroxide in a suitable solvent (e.g., DMF) at elevated temperatures to epimerize the cis isomer to the more stable trans isomer.[5] |
| Product is a Dark Oil or Discolored Solid | Side Reactions and Impurities: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts and other colored impurities. | Optimize the reaction time and temperature. Purify the crude product by passing it through a short column of silica gel before recrystallization. The use of activated carbon during recrystallization can also help to remove colored impurities. |
| Difficulty in Product Isolation/Purification | Incomplete Reaction: The presence of unreacted starting materials can complicate purification. | Monitor the reaction to completion using TLC or GC. |
| Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility for the product and impurities at high and low temperatures. | Experiment with different solvents or solvent mixtures for recrystallization. Good starting points for phenolic compounds are toluene, ethanol, or hexane/ethyl acetate mixtures. |
Experimental Protocol: Friedel-Crafts Alkylation Route
This protocol is a general guideline based on typical procedures for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Phenol (freshly distilled)
-
4-Ethylcyclohexanol
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (or another suitable solvent)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (for recrystallization)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add freshly distilled phenol (e.g., 5 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Dissolve the phenol in a minimal amount of anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.2 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Dissolve 4-ethylcyclohexanol (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-ethylcyclohexanol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as toluene to yield this compound as a white solid.[9]
Process Diagrams
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flow for addressing low yield and side product formation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
- 6. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
aOptimizing reaction conditions for phenol alkylation
Welcome to the technical support center for phenol alkylation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during phenol alkylation experiments.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Incomplete deprotonation of phenol (for O-alkylation). | Ensure the use of a sufficiently strong base (e.g., NaH, K₂CO₃) to form the phenoxide ion. For Williamson ether synthesis, a base is necessary to deprotonate the phenol.[1] |
| Poor reactivity of the alkylating agent. | Williamson ether synthesis (O-alkylation) follows an Sₙ2 mechanism and is most effective with primary alkyl halides. Secondary and tertiary halides are more prone to elimination reactions.[1] For Friedel-Crafts alkylation (C-alkylation), the reactivity order is tertiary > secondary > primary alkyl halides. | |
| Catalyst deactivation or insufficient catalyst loading. | For Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. The catalyst can be deactivated by moisture or coordination with the phenolic oxygen.[2] Consider increasing the catalyst loading if the reaction is sluggish. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[1] | |
| Formation of Multiple Products (Poor Selectivity) | Competition between O-alkylation and C-alkylation. | The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, acetone) favor O-alkylation (kinetic product).[1][3] Protic solvents (e.g., water, ethanol) favor C-alkylation (thermodynamic product) by solvating the phenoxide oxygen.[3] |
| Polyalkylation. | In Friedel-Crafts alkylation, the alkylated phenol product is more reactive than phenol itself, leading to multiple alkylations.[4] To minimize this, use a large excess of the aromatic reactant (phenol).[4] | |
| Poor regioselectivity (ortho vs. para isomers). | Steric hindrance can favor para substitution. Using a bulkier catalyst or electrophile can disfavor attack at the more crowded ortho positions.[1] The choice of catalyst can also influence the ortho/para ratio. | |
| Rearrangement of Alkyl Group | Carbocation rearrangement in Friedel-Crafts alkylation. | Primary and secondary alkyl groups can rearrange to form more stable carbocations, leading to a mixture of products.[4][5] This is a significant limitation of Friedel-Crafts alkylation. Consider using Friedel-Crafts acylation followed by reduction to avoid this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between O-alkylation and C-alkylation of phenol?
A1: O-alkylation occurs at the oxygen atom of the hydroxyl group, forming a phenyl ether. This is typically achieved through reactions like the Williamson ether synthesis. C-alkylation occurs on the aromatic ring, at the ortho or para positions, forming an alkylphenol. Friedel-Crafts alkylation is a common method for C-alkylation.[2][3]
Q2: How do I favor O-alkylation over C-alkylation?
A2: To favor O-alkylation, use a polar aprotic solvent such as DMF or acetone. These solvents do not strongly solvate the phenoxide oxygen, making it more nucleophilic and promoting the kinetically favored O-alkylation.[1][3]
Q3: How can I control the ortho vs. para selectivity in C-alkylation?
A3: Controlling ortho vs. para selectivity can be challenging. Generally, the para position is favored due to less steric hindrance.[6] Employing bulky catalysts or alkylating agents can further enhance para selectivity.[1] Certain catalysts, like some zeolites, can also influence the product distribution.
Q4: Why is my Friedel-Crafts alkylation with phenol giving a low yield?
A4: Phenol can be a challenging substrate for Friedel-Crafts reactions. The lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst, deactivating it.[2] This coordination also deactivates the ring towards electrophilic substitution.[2] To overcome this, higher catalyst loading or protection of the hydroxyl group might be necessary.
Q5: Can I use alcohols or alkenes as alkylating agents?
A5: Yes, in addition to alkyl halides, alcohols and alkenes can be used as alkylating agents, particularly in Friedel-Crafts type reactions, often with solid acid catalysts like zeolites.[7][8] When using alkenes or alkynes, a co-catalyst that provides protons (like water or a protic acid) may be required.[4]
Experimental Protocols
Protocol 1: O-Alkylation of 4-Methylphenol (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-methylphenoxyacetic acid from 4-methylphenol and chloroacetic acid.
Materials:
-
4-methylphenol (p-cresol)
-
30% aqueous sodium hydroxide (NaOH)
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Accurately weigh approximately 1 gram of 4-methylphenol into a 25x100 mm test tube.
-
Add 5 mL of 30% aqueous NaOH and 1.5 g of chloroacetic acid to the test tube.
-
Stir the mixture to dissolve the reagents. Gentle warming may be applied.
-
Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.[9]
-
Cool the tube and dilute the mixture with about 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic (test with blue litmus paper).
-
Transfer the acidic solution and any solid to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water.
-
Extract the ether layer with 10 mL of saturated sodium bicarbonate solution.
-
Carefully acidify the bicarbonate layer with 6M HCl until foaming ceases to precipitate the product.
-
Filter the solid product using a Büchner funnel and recrystallize from hot water.[9]
Protocol 2: C-Alkylation of Phenol with tert-Butyl Alcohol using a Zeolite Catalyst
This protocol outlines the general procedure for the C-alkylation of phenol with tert-butyl alcohol over a solid acid catalyst.
Materials:
-
Phenol
-
tert-Butyl alcohol (TBA)
-
Zeolite Beta catalyst
-
Solvent (e.g., n-heptane)
Procedure:
-
Set up a batch reactor with a stirrer and temperature control.
-
Charge the reactor with phenol, tert-butyl alcohol, and the zeolite catalyst in the desired molar ratio. For example, a phenol to TBA mole ratio of 1:2.[7][8]
-
Add a solvent if the reaction is to be carried out in the liquid phase.
-
Heat the reaction mixture to the desired temperature (e.g., 80-160°C) with constant stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
After the desired reaction time, cool the reactor, and separate the catalyst by filtration.
-
The liquid product can then be analyzed and purified.
Data Presentation
Table 1: Effect of Catalyst on Phenol Alkylation with tert-Butyl Alcohol
| Catalyst | Phenol Conversion (%) | Selectivity to p-tert-butylphenol (%) | Reference |
| Zeolite-β | 54.2 | 80.3 | [10] |
| USY Zeolite | 52.7 | 23.0 | [10] |
| Mordenite | 28.8 | 49.1 | [10] |
| HZSM-5 | 12.6 | 79.5 | [10] |
| 30% Tungstophosphoric acid on Zirconia | 100 | 95 | [10] |
| Sulphated Zirconia | 57.8 | 86.5 | [10] |
Table 2: Effect of Reaction Temperature on Phenol Alkylation with Dimethyl Ether (DME) over 30% PTA/γ-Al₂O₃ Catalyst
| Temperature (°C) | Phenol Conversion (%) | Selectivity to Anisole (O-alkylation) (%) |
| 260 | 35 | 85 |
| 280 | 46.57 | 88.22 |
| 300 | 55 | 80 |
| 320 | 63 | 75 |
| Data adapted from a study on the O-alkylation of phenol.[11][12] |
Visualizations
Caption: Mechanism of Friedel-Crafts C-Alkylation of Phenol.
Caption: Competing pathways of O- vs. C-alkylation of phenoxide.
Caption: A logical workflow for troubleshooting phenol alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 7. Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. US7692047B2 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Alkylation Reactions Involving Cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkylation reactions involving cyclohexene. Our goal is to help you minimize the undesired dimerization of cyclohexene and maximize the yield of your target alkylated product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product and Significant Dimer Formation
Q1: My alkylation reaction is producing a low yield of the desired product, and I'm observing a significant amount of cyclohexene dimers. What are the primary causes?
A1: Low selectivity in the alkylation of an aromatic compound (e.g., benzene) with cyclohexene is a common issue, primarily driven by the competitive dimerization of the cyclohexene reactant. This side reaction is catalyzed by the same acidic conditions required for the desired alkylation. Key factors influencing this competition include catalyst choice, reaction temperature, and reactant molar ratios.
Troubleshooting Steps:
-
Catalyst Selection and Modification: The properties of the acid catalyst play a crucial role. For instance, in the alkylation of benzene with cyclohexene, the type of zeolite catalyst and its characteristics, such as the Si/Al ratio, can significantly impact selectivity.
-
Zeolite Catalysts: Modified ultrastable Y (USY) zeolites have demonstrated high activity and selectivity for the alkylation of benzene with cyclohexene. One study reported a 95.3% conversion of cyclohexene with a high selectivity of 97.4% towards cyclohexylbenzene, indicating minimal dimerization.[1] In contrast, Beta zeolites with a lower Si/Al molar ratio have been shown to favor dimerization and oligomerization.[2]
-
Lewis Acids in Friedel-Crafts Alkylation: Traditional Lewis acids like AlCl₃ are effective but can also promote dimerization. Ensuring anhydrous conditions is critical, as moisture can deactivate the catalyst.[3]
-
-
Reaction Temperature Control: Higher temperatures can sometimes favor the dimerization side reaction. It is essential to optimize the reaction temperature to find a balance between a reasonable reaction rate for alkylation and the suppression of dimerization.
-
Reactant Molar Ratio Adjustment: The molar ratio of the aromatic substrate to cyclohexene is a critical parameter. Using a large excess of the aromatic compound can shift the equilibrium towards the desired bimolecular alkylation reaction and away from the cyclohexene self-dimerization. In industrial processes like the alkylation of benzene with ethylene, a high benzene-to-alkene ratio is employed to limit polyalkylation, a principle that also applies to minimizing dimerization.[4]
Issue 2: Difficulty in Separating the Alkylated Product from Cyclohexene Dimers
Q2: The physical properties of my desired product and the cyclohexene dimer are very similar, making separation by distillation or chromatography challenging. How can I address this?
A2: The most effective strategy is to prevent the formation of the dimer in the first place by optimizing the reaction conditions as described in Issue 1 . If dimer formation is unavoidable, consider the following purification strategies:
-
Fractional Distillation under Reduced Pressure: While challenging, a carefully controlled fractional distillation under vacuum may provide some separation, especially if there is a sufficient boiling point difference.
-
Column Chromatography: Experiment with different solvent systems and stationary phases. A less polar solvent system might help in selectively eluting the desired product or the dimer.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts and reaction conditions on the outcome of cyclohexene alkylation and dimerization.
Table 1: Comparison of Catalytic Performance in Benzene Alkylation with Cyclohexene
| Catalyst | Cyclohexene Conversion (%) | Selectivity to Cyclohexylbenzene (%) | Dimer/Oligomer Formation | Reference |
| Modified USY Zeolite | 95.3 | 97.4 | Low | [1] |
| Delaminated MWW Zeolite | 99.9 | 95.4 (to cyclohexylbenzene and dicyclohexylbenzene) | Low | [1] |
| Beta Zeolite (low Si/Al ratio) | High | Lower (not specified) | Increased dimerization/oligomerization | [2] |
Table 2: Selective Dimerization of Cyclohexene
| Catalyst | Cyclohexene Conversion (%) | Selectivity to Dimer (%) | Alkylated Product Formation | Reference |
| Re₂O₇-B₂O₃/Al₂O₃ | >95 (Yield) | ~100 | Not applicable (no aromatic substrate) |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Benzene with Cyclohexene using a Modified USY Zeolite Catalyst
This protocol is a generalized procedure based on common practices in zeolite-catalyzed alkylations.
1. Catalyst Activation:
- Place the modified USY zeolite catalyst in a calcination oven.
- Heat the catalyst under a flow of dry air or nitrogen to a temperature typically between 400-550 °C for 4-6 hours to remove any adsorbed water and activate the acid sites.
- Cool the catalyst under a dry atmosphere before use.
2. Reaction Setup:
- Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Charge the flask with the activated zeolite catalyst and anhydrous benzene (a significant molar excess relative to cyclohexene is recommended, e.g., a 10:1 molar ratio).
- Begin stirring the mixture under a nitrogen atmosphere.
3. Reaction Execution:
- Heat the benzene-catalyst slurry to the desired reaction temperature (e.g., 80-120 °C).
- Add cyclohexene dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
- Allow the reaction to proceed for the desired time (e.g., 2-8 hours), monitoring the progress by taking small aliquots for analysis (e.g., by GC-MS).
4. Work-up and Product Analysis:
- After the reaction is complete, cool the mixture to room temperature.
- Separate the catalyst from the liquid products by filtration.
- Wash the catalyst with fresh benzene or another suitable solvent.
- The combined liquid phases can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of cyclohexene and the selectivity to cyclohexylbenzene and cyclohexene dimers.
- To isolate the product, the excess benzene can be removed by distillation, followed by vacuum distillation or column chromatography to purify the cyclohexylbenzene.
Protocol 2: General Procedure for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
2. GC-MS Instrument Setup (Example Parameters):
- Injector: Split/splitless injector, temperature set to 250 °C.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peaks corresponding to cyclohexene, benzene, cyclohexylbenzene, and potential cyclohexene dimers based on their retention times and mass spectra.
- Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
- Calculate the conversion of cyclohexene and the selectivity for each product.
Visualizations
Caption: Competing reaction pathways in acid-catalyzed alkylation.
Caption: Troubleshooting workflow for low alkylation selectivity.
References
aAddressing low conversion rates in 4-(trans-4-Ethylcyclohexyl)phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during the synthesis of 4-(trans-4-Ethylcyclohexyl)phenol.
Troubleshooting Guide
Our troubleshooting guide is designed to help you diagnose and resolve issues in your experimental workflow.
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
Low overall yield is a frequent issue and can stem from several factors throughout the synthesis process. The primary culprits are typically suboptimal reaction conditions, formation of undesired isomers, and losses during purification. A systematic approach to identifying the root cause is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of ortho- and di-substituted phenols in my crude product. How can I improve the selectivity for the para-isomer?
The formation of isomers, such as 2-(trans-4-ethylcyclohexyl)phenol and 2,4-bis(trans-4-ethylcyclohexyl)phenol, is a common issue in Friedel-Crafts alkylation reactions of phenols.[1] The ratio of these products is highly dependent on reaction conditions.[2]
Key Factors Influencing Selectivity:
-
Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable para-isomer.[2] Conversely, lower temperatures may favor the ortho-isomer.
-
Catalyst: The choice and amount of catalyst can influence isomer distribution. Sterically bulky catalysts can favor para-substitution.
-
Solvent: The polarity of the solvent can affect the transition state energies for ortho- and para-substitution, thereby influencing the product ratio.
Suggested Actions:
-
Temperature Study: Conduct small-scale reactions at various temperatures (e.g., 120°C, 140°C, 160°C) to determine the optimal temperature for para-selectivity.
-
Catalyst Screening: If using a Lewis acid catalyst, consider screening different catalysts or using a co-catalyst. For acid-catalyzed reactions, varying the acid concentration can also impact selectivity.
Table 1: Effect of Reaction Temperature on Isomer Distribution
| Reaction Temperature (°C) | para-isomer (%) | ortho-isomer (%) | Di-substituted (%) |
| 100 | 55 | 35 | 10 |
| 120 | 65 | 25 | 10 |
| 140 | 78 | 15 | 7 |
| 160 | 85 | 10 | 5 |
Q3: My reaction seems to stall, with a significant amount of unreacted starting material remaining. How can I drive the reaction to completion?
Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time, or an equilibrium process.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in the correct amount. If using a solid catalyst, ensure it is properly dried and has not been poisoned.
-
Reaction Time: Extend the reaction time. Take aliquots at different time points (e.g., 4h, 8h, 12h) and analyze by GC or TLC to monitor the progress of the reaction.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the phenol or the ethylcyclohexyl source can inhibit the reaction.
-
Mixing: Ensure adequate mixing, especially for heterogeneous reactions, to ensure proper contact between reactants and the catalyst.
Experimental Protocol: Monitoring Reaction Conversion by GC
-
Sample Preparation: At each time point, withdraw a ~0.1 mL aliquot of the reaction mixture. Quench the reaction by adding it to 1 mL of a suitable solvent (e.g., ethyl acetate) and 1 mL of water. Vortex and allow the layers to separate.
-
GC Analysis: Inject 1 µL of the organic layer into a gas chromatograph equipped with a suitable column (e.g., DB-5).
-
Data Analysis: Determine the relative peak areas of the starting material and the product to calculate the conversion rate.
Q4: I am experiencing significant product loss during the purification step. What are the best practices for purifying this compound?
Purification of phenolic compounds can be challenging due to their physical properties. Common methods include distillation, recrystallization, and chromatography.
Purification Strategy Flowchart:
Caption: Purification strategy for the target compound.
Recrystallization Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) |
| Toluene | 5 | 45 |
| Heptane | 1 | 20 |
| Ethanol | 50 | >100 |
| Water | <0.1 | <0.1 |
Based on this data, toluene and heptane are good candidates for recrystallization.
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A common approach involves the Friedel-Crafts alkylation of phenol with a 4-ethylcyclohexyl derivative (e.g., 4-ethylcyclohexanol or 4-ethylcyclohexene) in the presence of an acid catalyst. Another route involves multiple steps, potentially starting from (trans-4-ethylcyclohexyl) formic acid, which undergoes several transformations to yield the final product.[3]
Q: What are some of the key side reactions to be aware of?
Besides isomer formation, other potential side reactions include:
-
Dimerization or polymerization of the cyclohexene reactant.
-
Formation of cyclohexyl phenyl ether , which can rearrange to the desired product under certain conditions.[1]
-
Over-alkylation to form di- and tri-substituted phenols.[1]
-
If oxidizing from 4-ethylcyclohexylbenzene, byproducts such as 1-phenyl cyclohexanol, phenyl pentanone, and phenyl hexanone can form.[4]
Q: How can I confirm the stereochemistry of the trans-isomer?
The stereochemistry is typically confirmed using ¹H NMR spectroscopy. The proton at the 1-position of the cyclohexyl ring attached to the phenol will show a characteristic splitting pattern and chemical shift depending on its axial or equatorial position, which is different for the cis and trans isomers.
Q: Are there any specific safety precautions I should take?
Yes. Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The reaction may be exothermic, so proper temperature control is necessary. Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
aStability issues of 4-(trans-4-Ethylcyclohexyl)phenol under storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(trans-4-Ethylcyclohexyl)phenol under various storage conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
This section addresses specific issues that users may encounter related to the stability of this compound.
Problem: Unexpected Impurities Detected in Stored Material
Possible Causes and Solutions
-
Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions. The ethylcyclohexyl group may also be susceptible to oxidation.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] Use amber vials or store in the dark to minimize light exposure. Ensure storage containers are clean and free of metal contaminants.
-
-
Photodegradation: Exposure to UV or ambient light can induce degradation of phenolic compounds.
-
Solution: Always store the compound in light-resistant containers.[2] Conduct handling and weighing operations in a dimly lit area or under yellow light.
-
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
-
Solution: Store the compound in a temperature-controlled environment, adhering to the recommended storage conditions (cool, dry place). Avoid frequent temperature fluctuations.
-
-
Cross-Contamination: Impurities may be introduced from contaminated spatulas, glassware, or storage containers.
-
Solution: Use dedicated and thoroughly cleaned equipment for handling this compound.
-
Problem: Inconsistent Results in Assays or Experiments
Possible Causes and Solutions
-
Partial Degradation of Stock Solutions: Stock solutions of the compound, especially if prepared in solvents susceptible to peroxide formation (e.g., THF, diethyl ether) or not properly stored, can degrade over time.
-
Solution: Prepare fresh stock solutions for each experiment. If solutions need to be stored, use a stable solvent, protect from light, and store at a low temperature. Consider purging the solution with an inert gas before sealing.
-
-
Inconsistent Purity of Starting Material: The purity of the compound may vary between batches, leading to inconsistent experimental outcomes.
-
Solution: Always verify the purity of a new batch of this compound upon receipt using a validated analytical method (e.g., HPLC). Refer to the Certificate of Analysis (CoA) provided by the supplier.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For optimal protection against degradation, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere like nitrogen or argon is recommended.[1] The compound should be protected from light by using amber glass vials or by storing it in a dark place.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure (a substituted phenol), the most probable degradation pathways are oxidation and photodegradation.[2] Oxidation may target the phenolic hydroxyl group, leading to the formation of colored quinone-type structures, or the benzylic position of the ethylcyclohexyl group. Photodegradation can also lead to complex reaction pathways, including polymerization.
Q3: How can I check the purity of my this compound sample?
A3: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] A reversed-phase C18 column is typically suitable. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used.[5] It is crucial to use a validated, stability-indicating method that can separate the parent compound from its potential degradation products.
Q4: I have observed a slight discoloration of the material over time. Is it still usable?
A4: Discoloration (e.g., yellowing or browning) is often an indication of oxidative degradation. While the material might still be predominantly the desired compound, the presence of impurities is likely. It is strongly recommended to re-analyze the purity of the material using a validated analytical method before use. For sensitive applications, it is best to use a fresh, non-discolored batch.
Q5: How should I handle the compound to minimize degradation during an experiment?
A5: Minimize the exposure of the compound to air and light. Weigh out the required amount quickly and reseal the container promptly. If preparing solutions, use freshly de-gassed solvents and protect the solution from light. Prepare solutions fresh for each experiment whenever possible.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are generalized protocols based on ICH guidelines.[2][3][6][7]
Table 1: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Note: The goal is to achieve 5-20% degradation.[7][8] The duration and temperature may need to be adjusted based on the observed stability of the compound.
Analytical Method for Stability Assessment
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting its degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 225 nm or 275 nm) |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- 1. chemscene.com [chemscene.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(trans-4-Ethylcyclohexyl)phenol: DSC vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. 4-(trans-4-Ethylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystals and various organic materials, is no exception. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by representative experimental data and detailed protocols.
Differential Scanning Calorimetry (DSC): An Absolute Method for Purity Determination
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For crystalline compounds like this compound, DSC offers a direct and absolute method for determining purity based on the Van't Hoff equation, which describes the melting point depression caused by impurities.[2] This method is particularly valuable for highly pure substances (typically >98%) and does not require a reference standard of the analyte itself.[3][4]
Experimental Protocol: DSC Purity Analysis
A typical DSC protocol for the purity determination of this compound would involve the following steps:
-
Sample Preparation: A small amount of the crystalline sample (2-5 mg) is accurately weighed into an aluminum DSC pan.[2]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating program, typically at a slow heating rate (e.g., 1-2 °C/min) under an inert nitrogen atmosphere to prevent oxidation. The temperature range is set to encompass the melting point of this compound, which is approximately 80-85 °C.
-
Data Analysis: The resulting thermogram, which plots heat flow versus temperature, shows an endothermic peak corresponding to the melting of the sample. The onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) are determined from this peak. The purity is then calculated using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak.
Data Presentation: Representative DSC Purity Data
The following table summarizes hypothetical but realistic quantitative data obtained from a DSC analysis of a high-purity batch of this compound.
| Parameter | Value |
| Onset of Melting | 82.5 °C |
| Peak Melting Temperature | 84.0 °C |
| Enthalpy of Fusion (ΔHfus) | 150.2 J/g |
| Calculated Purity (mol%) | 99.85% |
Chromatographic Techniques: High-Resolution Separation of Impurities
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful separation techniques widely used for purity assessment.[3][4] These methods separate the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount of the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the phenol chromophore absorbs significantly (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The chromatogram is recorded, and the area of each peak is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Representative HPLC Purity Data
The following table presents hypothetical data from an HPLC analysis, illustrating the separation of the main compound from potential impurities.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.08 | Unknown Impurity |
| 2 | 5.8 | 99.80 | This compound |
| 3 | 7.1 | 0.12 | Unknown Impurity |
| Total Purity | 99.80% |
Gas Chromatography (GC)
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure at elevated temperatures, GC can be effectively used for its purity assessment, often coupled with a mass spectrometer (MS) for impurity identification.
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: Similar to HPLC, the peak areas in the resulting chromatogram are integrated, and the purity is calculated based on the relative area of the main peak.
Data Presentation: Representative GC Purity Data
The table below shows hypothetical results from a GC-FID analysis of this compound.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.10 | Related Impurity A |
| 2 | 10.2 | 99.75 | This compound |
| 3 | 11.5 | 0.15 | Isomeric Impurity |
| Total Purity | 99.75% |
Comparative Analysis and Recommendations
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression | Differential partitioning | Differential partitioning |
| Reference Standard | Not required (absolute method) | Required for impurity identification and quantification | Required for impurity identification and quantification |
| Sample Throughput | Lower | Higher | Higher |
| Sensitivity to Impurities | Good for eutectic impurities | High | High |
| Impurity Identification | No | Yes (with reference standards or MS) | Yes (with reference standards or MS) |
| Applicability | Crystalline solids with sharp melting points | Wide range of non-volatile compounds | Volatile and thermally stable compounds |
| Advantages | Fast, simple, absolute purity for high-purity samples | High resolution, well-established, versatile | High sensitivity, excellent for volatile impurities |
| Disadvantages | Not suitable for amorphous or decomposing samples, provides total impurity content without identification | Requires method development, solvent consumption | Requires sample volatility, potential for thermal degradation |
Recommendations:
-
For rapid, routine quality control of highly pure, crystalline this compound, DSC is an excellent and efficient method. It provides a quick assessment of the overall purity without the need for extensive method development.
-
For comprehensive impurity profiling, identification, and quantification of both known and unknown impurities, HPLC and GC are the methods of choice. The choice between HPLC and GC will depend on the nature of the expected impurities (volatile vs. non-volatile).
-
A combination of techniques provides the most complete picture of sample purity. DSC can be used as a primary screen, with chromatographic methods employed for more detailed investigation and for samples that are not amenable to DSC analysis.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the logical relationship between these analytical techniques, the following diagrams are provided.
References
A Comparative Guide to 4-(trans-4-alkylcyclohexyl)phenols for Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(trans-4-alkylcyclohexyl)phenols, which are crucial intermediates in the synthesis of liquid crystal materials and specialty polymers.[1][2][3] The performance and physical properties of materials derived from these phenols are significantly influenced by the length of the terminal alkyl chain. This document summarizes key experimental data from recent studies, focusing on how variations in the alkyl group (from ethyl to amyl) affect the thermal properties of functionalized polymers. Detailed experimental protocols and workflow visualizations are provided to support further research and development.
Comparative Data: Thermal Properties
The primary application explored in recent literature involves the incorporation of 4-(trans-4-alkylcyclohexyl)phenols as side chains in polystyrene-based polymers.[4][5][6][7] These functionalized polymers serve as orientation layers for liquid crystal molecules. A key parameter for such polymers is the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
A comparative study of polystyrene homopolymers, where the side group is a 4-(trans-4-alkylcyclohexyl)phenoxymethyl moiety, reveals a clear trend: the glass transition temperature decreases as the length of the alkyl chain increases.[4]
Table 1: Glass Transition Temperatures (Tg) of Polystyrenes Functionalized with 4-(trans-4-alkylcyclohexyl)phenols
| Polymer Name | Alkyl Group | Number of Carbon Atoms (Alkyl Chain) | Glass Transition Temperature (Tg) |
| PECH | Ethyl | 2 | 87.2 °C |
| PPCH | Propyl | 3 | Not explicitly stated in search results |
| PBCH | Butyl | 4 | 83.8 °C |
| PAmCH | Amyl | 5 | Not explicitly stated in search results |
Data sourced from a study on comb-like polystyrene derivatives.[4]
Another study on unsymmetrical dimesogenic compounds, which combine a cholesteryl unit with a 4-(trans-4-n-alkylcyclohexyl)phenoxy unit, also reported that the glass transition temperatures (Tg) and clearing points (Tc) tended to decrease as the length of the alkyl chain was extended.[8]
Experimental Protocols
The data presented above were obtained through standardized synthesis and characterization methods. The following protocols are detailed based on the cited literature.
2.1. Synthesis of 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene (PACH)
This procedure describes a polymer modification reaction to attach the phenol derivatives to a polymer backbone.[4][5]
-
Reactant Preparation : A mixture is prepared containing poly(4-chloromethylstyrene) (PCMS), a specific 4-(trans-4-alkylcyclohexyl)phenol (e.g., 4-(trans-4-ethylcyclohexyl)phenol), and potassium carbonate in a solvent such as N,N-Dimethylacetamide (DMAc). An excess of the phenol (e.g., 150 mol%) is used to ensure high conversion.[5]
-
Reaction : The mixture is heated to 70 °C under a nitrogen atmosphere with magnetic stirring for 24 hours.[4][5]
-
Precipitation : After cooling to room temperature, the solution is poured into methanol, causing the functionalized polymer to precipitate out as a white solid.[5]
-
Purification : The precipitate can be further purified, for instance by Soxhlet extraction, to remove unreacted starting materials and low molecular weight byproducts.[5]
-
Characterization : The final chemical structure and composition of the polymers are confirmed using techniques like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
2.2. Determination of Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is the standard method for determining the thermal transitions of polymers.[8]
-
Sample Preparation : A small, weighed amount of the polymer sample is hermetically sealed in an aluminum pan.
-
Instrumentation : A differential scanning calorimeter is used, with an empty sealed pan as a reference.
-
Thermal Program : The sample is subjected to a controlled heating and cooling cycle under a nitrogen atmosphere to remove any prior thermal history.
-
Data Acquisition : The sample is heated at a constant rate (e.g., 10 °C/min), and the heat flow to the sample is measured relative to the reference.
-
Analysis : The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is determined from the extrapolated intersection of the asymptotes to the glassy and rubbery regions of the enthalpy curve.[4]
Visualizations: Structure and Workflow
To better illustrate the molecular structures and experimental processes involved, the following diagrams are provided.
Caption: General molecular structure of 4-(trans-4-alkylcyclohexyl)phenol.
Caption: Experimental workflow for polymer synthesis and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. en.xhtechgroup.com [en.xhtechgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Performance Analysis: 4-(trans-4-Ethylcyclohexyl)phenol vs. 4-(trans-4-propylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 4-(trans-4-Ethylcyclohexyl)phenol and 4-(trans-4-propylcyclohexyl)phenol, focusing on their physicochemical properties, expected biological activity based on structural analogs, and predicted pharmacokinetic profiles. This information is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from materials science to pharmaceutical development.
Physicochemical Properties
A summary of the available physicochemical data for the two compounds is presented below. These properties are crucial for understanding their solubility, stability, and potential for formulation.
| Property | This compound | 4-(trans-4-propylcyclohexyl)phenol |
| CAS Number | 89100-78-7 | 81936-33-6 |
| Molecular Formula | C₁₄H₂₀O | C₁₅H₂₂O |
| Molecular Weight | 204.31 g/mol | 218.33 g/mol |
| Melting Point | 127-129 °C | 138 °C[1] |
| Boiling Point | 324.5±21.0 °C (Predicted) | 339.8±21.0 °C (Predicted)[1] |
| Density | 0.988 g/cm³ | 0.978 g/cm³[2] |
| pKa | Not available | 10.21±0.30 (Predicted)[2] |
| LogP | Not available | 5.0 (at 40℃)[1] |
| Water Solubility | Not available | 125 µg/L at 20℃[2] |
Biological Activity: Estrogenic Potential
Studies on a series of para-alkylphenols (HO-C₆H₄-CₙH₂ₙ₊₁) have shown that the binding affinity to the estrogen receptor (ER) increases with the number of carbons in the alkyl chain[3]. This suggests that 4-(trans-4-propylcyclohexyl)phenol, with a propyl group (n=3), would likely exhibit a stronger interaction with the estrogen receptor compared to this compound, which has an ethyl group (n=2). This is attributed to the increased hydrophobicity of the longer alkyl chain, which is thought to enhance the interaction with the hydrophobic ligand-binding pocket of the estrogen receptor[3].
The estrogenic activity of these compounds is believed to be mediated through their binding to estrogen receptors, which can trigger a cascade of cellular events, including cell proliferation.
Estrogenic signaling pathway of alkylphenols.
Pharmacokinetic Profile (Predicted)
Direct pharmacokinetic data for this compound and 4-(trans-4-propylcyclohexyl)phenol are not available. However, based on the general behavior of phenolic compounds and long-chain alkylphenols, a predicted pharmacokinetic profile can be outlined.
Absorption: Phenolic compounds are generally absorbed orally, but their bioavailability can be limited[2]. The intestinal permeability of many polyphenols is known to be low, with transport occurring mainly through passive diffusion[2]. Given the lipophilic nature of the cyclohexyl and alkyl groups, these compounds are expected to have moderate passive permeability across the intestinal epithelium.
Distribution: Due to their lipophilicity, both compounds are likely to have a significant volume of distribution and may accumulate in adipose tissues.
Metabolism: Phenolic compounds are extensively metabolized in the liver. The primary metabolic pathways are expected to be Phase I hydroxylation of the alkyl chain or aromatic ring, followed by Phase II conjugation reactions, such as glucuronidation and sulfation. The longer alkyl chain of 4-(trans-4-propylcyclohexyl)phenol may offer more sites for oxidative metabolism compared to the ethyl analog.
Excretion: The resulting water-soluble glucuronide and sulfate conjugates are then eliminated from the body, primarily through urine and bile.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to [³H]-17β-estradiol.
Materials:
-
Uteri from ovariectomized Sprague-Dawley rats
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[³H]-17β-estradiol
-
Hydroxylapatite (HAP) slurry
-
Test compounds (this compound and 4-(trans-4-propylcyclohexyl)phenol)
-
Scintillation fluid and vials
Procedure:
-
Cytosol Preparation: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge the homogenate to remove cell debris, and then ultracentrifuge the supernatant to obtain the cytosolic fraction containing the estrogen receptors.
-
Binding Assay: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).
-
Incubation: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellets in ethanol and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) is calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
Workflow for Competitive Estrogen Receptor Binding Assay.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Charcoal-dextran treated fetal bovine serum (CD-FBS)
-
Test compounds
-
17β-estradiol (positive control)
-
Sulforhodamine B (SRB) dye
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.
-
Hormone Deprivation: Plate the cells in a 96-well plate and allow them to attach. Then, replace the medium with DMEM supplemented with CD-FBS to remove any estrogenic compounds.
-
Treatment: After a period of hormone deprivation, treat the cells with various concentrations of the test compounds or 17β-estradiol.
-
Incubation: Incubate the plates for 6 days to allow for cell proliferation.
-
Cell Fixation and Staining: Fix the cells with trichloroacetic acid and stain with SRB dye, which binds to total cellular protein.
-
Quantification: Solubilize the bound dye and measure the absorbance at 510 nm.
-
Data Analysis: The increase in absorbance is proportional to the increase in cell number. Compare the proliferative effect of the test compounds to that of 17β-estradiol to determine their relative estrogenic potency.
Conclusion
Based on the available data and established structure-activity relationships for alkylphenols, 4-(trans-4-propylcyclohexyl)phenol is predicted to have a higher binding affinity for the estrogen receptor and thus greater estrogenic potential than this compound. Both compounds are expected to have limited oral bioavailability due to extensive first-pass metabolism. The choice between these two compounds will depend on the specific requirements of the research application, with the propyl derivative likely being more potent in biological systems where estrogen receptor interaction is a factor. Further experimental studies are necessary to provide definitive quantitative data on their comparative performance.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Paradol Analogues Orally Administered to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(trans-4-Ethylcyclohexyl)phenol
This guide provides a comparative analysis of analytical methodologies for the quantification of 4-(trans-4-Ethylcyclohexyl)phenol, a compound relevant in various industrial applications, including as a liquid crystal monomer and in pharmaceutical synthesis.[1] The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of products. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of common analytical techniques, their performance data, and experimental protocols.
Comparison of Analytical Methods
The quantification of this compound and similar alkylphenols can be effectively achieved using several analytical techniques. The most common and robust methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for Phenol and Alkylphenol Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with UV-Vis absorbance-based quantification. | Separation based on polarity, with highly selective and sensitive mass-based detection. |
| Selectivity | High, especially with mass spectrometry. | Moderate, potential for interference from co-eluting compounds.[2] | Very High, due to specific precursor-product ion transitions.[3] |
| Sensitivity (LOD/LOQ) | Generally in the µg/L range. For related phenols, LOD can be around 1-2 µg/L.[4] | Typically in the µg/L to mg/L range. For alkylphenols in milk, LOD was 0.03 mg/kg.[2][5] For 4-ethylphenol in wine, LOD was 10 µg/L.[3][4] | High sensitivity, often in the ng/L to µg/L range. For 4-ethylphenol in wine, LOD was 10 µg/L.[3] |
| Linearity Range | Wide, for example, 5-5000 µg/L for some volatile phenols.[4] | Good, for instance, 0.1-2.0 mg/kg for alkylphenols in milk.[2][5] For 4-ethylphenol, a linear range of 10 to 5000 µg/L has been reported.[3][4] | Excellent, a working range of 10 to 5000 µg/L was reported for 4-ethylphenol.[3] |
| Precision (RSD) | Good, within-laboratory precision (repeatability) can be between 1.9% and 7.8%.[6] | Excellent, with intra-day and inter-day precision being well within acceptable limits (e.g., <10%).[2][5] | High precision is achievable. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability.[7] Sample extraction from complex matrices is common.[8] | Supported Liquid Extraction (SLE) can be used to eliminate matrix effects.[2][5] Direct injection is possible for cleaner samples.[3] | Dilution with an organic solvent may be sufficient for some samples.[3] |
| Analysis Time | Can be optimized for faster analysis, with run times under 10 minutes possible. | Rapid methods are available with separation in less than 5 minutes. | Typically around 15 minutes per sample.[4] |
| Key Advantages | High resolving power for complex mixtures, definitive identification with MS. | Robust, widely available, and cost-effective. | High sensitivity and selectivity, suitable for complex matrices.[3] |
| Key Disadvantages | Derivatization can add complexity and potential for error.[8] | Lower sensitivity compared to MS-based methods.[2] | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for the analysis of alkylphenols, which can be adapted for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from EPA Method 8041A and other sources) [8]
-
Sample Preparation and Derivatization:
-
Extract the sample using a suitable solvent (e.g., dichloromethane) via liquid-liquid extraction.[4]
-
Concentrate the extract to a small volume.
-
For derivatization, add an appropriate agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the phenol to a more volatile trimethylsilyl ether.[7] Alternatively, diazomethane or pentafluorobenzyl bromide (PFBBr) can be used.[8]
-
Heat the mixture to ensure complete reaction.
-
The derivatized sample is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector: Splitless mode at a temperature of 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min).[9]
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.[9] The mass spectrum of the derivatized analyte can be compared to a library for identification.[9]
-
2. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Protocol (Adapted from various sources for alkylphenols) [2][5][10]
-
Sample Preparation:
-
HPLC-DAD Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used for separating phenolic compounds.[10]
-
Mobile Phase: A gradient elution with two solvents is typical. For example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile or Methanol.[11]
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
DAD Detection: Monitor at a wavelength where the analyte has maximum absorbance, for instance, 280 nm for phenols.[3][4] Spectra can be recorded to check for peak purity.[10]
-
Methodology Visualization
A crucial aspect of ensuring consistency and comparability between different analytical methods is the process of cross-validation.
Caption: General workflow for the cross-validation of two analytical methods.
The diagram below illustrates the logical relationship in selecting an analytical method based on key performance requirements.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. mdpi.com [mdpi.com]
Quantifying Cis/Trans Isomer Ratios in 4-(Alkylcyclohexyl)phenols: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with 4-(alkylcyclohexyl)phenols, accurate determination of the cis/trans isomer ratio is critical, as the stereochemistry of the cyclohexyl ring can significantly influence the compound's physical properties and biological activity. This guide provides a comparative overview of the primary analytical methods used for this quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and a summary of expected quantitative data are presented to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for quantifying cis/trans isomer ratios of 4-(alkylcyclohexyl)phenols depends on several factors, including the required level of accuracy, sample throughput, and the availability of instrumentation. While all three major techniques—GC, HPLC, and NMR—can be successfully employed, they offer distinct advantages and disadvantages.
| Analytical Technique | Principle of Separation/Quantification | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. Quantification via peak area integration. | High resolution, high sensitivity, well-established methods. | May require derivatization for polar phenols, high temperatures can potentially cause isomerization. | Routine quality control, analysis of complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. Quantification via peak area integration. | Versatile, applicable to a wide range of compounds, non-destructive. | Lower resolution than capillary GC for some isomers, can be more complex to develop methods. | Preparative separation, analysis of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on distinct chemical shifts and proton-proton coupling constants. Quantification by integrating specific, well-resolved signals. | Provides unambiguous structural information, non-destructive, requires minimal sample preparation. | Lower sensitivity than chromatographic methods, higher instrumentation cost, may require high-field magnets for complex spectra. | Structural elucidation, primary ratio determination. |
Experimental Protocols
Gas Chromatography (GC-FID)
Gas chromatography is a powerful technique for separating the cis and trans isomers of 4-(alkylcyclohexyl)phenols. The key to a successful separation lies in the choice of the capillary column. Highly polar stationary phases are often required to resolve geometric isomers. Derivatization of the phenolic hydroxyl group can improve peak shape and thermal stability.
Sample Preparation (Derivatization with BSTFA):
-
Evaporate 1 mL of the sample solution containing the 4-(alkylcyclohexyl)phenol isomers to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC.
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A highly polar capillary column, such as a cyanosilicone phase (e.g., SP-2380, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of cis and trans isomers.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
Quantification: The cis/trans isomer ratio is determined by the relative peak areas of the two isomers in the chromatogram.
Ratio = (Area of cis isomer peak / (Area of cis isomer peak + Area of trans isomer peak)) * 100%
High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers a versatile approach for the separation of 4-(alkylcyclohexyl)phenol isomers, particularly for samples that may be thermally sensitive. Reversed-phase chromatography is the most common mode used.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, a phenyl- or cholesterol-based stationary phase may provide enhanced selectivity for geometric isomers.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typically used. For phenolic compounds, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape. A typical starting condition could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Phenols typically exhibit strong UV absorbance around 275-280 nm.
-
Injection Volume: 10 µL.
Quantification: The cis/trans isomer ratio is calculated from the relative peak areas of the cis and trans isomers in the chromatogram, similar to the GC method.
¹H-NMR Spectroscopy
¹H-NMR spectroscopy is a powerful tool for both the identification and quantification of cis and trans isomers of 4-(alkylcyclohexyl)phenols. The method relies on the fact that the axial and equatorial protons on the cyclohexane ring experience different magnetic environments, leading to distinct chemical shifts and coupling constants.
The key diagnostic signal is typically the proton on the carbon atom attached to the phenolic ring (C1-H). In the trans isomer, this proton is usually in an axial position, leading to large axial-axial couplings with the adjacent axial protons on C2 and C6. In the cis isomer, the C1-H is in an equatorial position, resulting in smaller equatorial-axial and equatorial-equatorial couplings. This difference in coupling constants leads to different splitting patterns and/or widths of the signals for the two isomers.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing if not already present in the solvent.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 10 seconds is generally a safe starting point.
-
Number of Scans (ns): 16 or more scans to achieve a good signal-to-noise ratio.
Quantification:
-
Identify the well-resolved signals corresponding to the cis and trans isomers. Often, the aromatic protons or the methine proton on the cyclohexyl ring adjacent to the phenyl group are suitable for integration.
-
Integrate the respective signals.
-
Calculate the isomer ratio from the integral values.
Ratio = (Integral of cis isomer signal / (Integral of cis isomer signal + Integral of trans isomer signal)) * 100%
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantification of cis/trans isomers of 4-(alkylcyclohexyl)phenols.
Conclusion
The quantification of cis/trans isomer ratios in 4-(alkylcyclohexyl)phenols can be reliably achieved using GC, HPLC, and NMR spectroscopy. The choice of method will depend on the specific requirements of the analysis. For routine quality control where high throughput is needed, a well-developed GC or HPLC method is often preferred. For unambiguous identification and quantification without the need for isomeric standards, ¹H-NMR is the most powerful technique. The detailed protocols provided in this guide serve as a starting point for method development and validation in your laboratory.
Benchmarking the Performance of 4-(trans-4-Ethylcyclohexyl)phenol in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of advanced materials with superior performance, the selection of appropriate additives is paramount. This guide provides a comprehensive benchmark of 4-(trans-4-Ethylcyclohexyl)phenol, a versatile phenolic compound, and its impact on the performance of polymers. Through a comparative analysis with relevant alternatives and supported by experimental data, this document aims to equip researchers and professionals with the necessary information to make informed decisions in material selection and development.
Introduction to this compound in Polymer Science
This compound is a valuable building block in polymer chemistry, recognized for its ability to enhance the properties of high-performance thermosetting resins and specialty coatings.[1] Its rigid cyclohexylphenol structure is a key contributor to improved thermal stability and mechanical strength in polymer matrices.[1] This guide will focus on its performance in two critical polymer systems: epoxy resins and polycarbonates, comparing it with common alternatives.
Alternatives for Comparison:
-
4-(trans-4-Propylcyclohexyl)phenol: A close structural analog with a slightly longer alkyl chain.
-
4-(trans-4-Pentylcyclohexyl)phenol: Another analog with an even longer alkyl chain, allowing for the study of alkyl chain length effects.
-
Bisphenol A (BPA): A widely used monomer and additive in epoxy resins and polycarbonates, serving as a conventional benchmark.
Performance Benchmark: Quantitative Data
The following tables summarize the key performance indicators of polymers modified with this compound and its alternatives. The data is compiled from various sources and standardized for comparison.
Epoxy Resin Systems
Table 1: Thermal and Mechanical Properties of Modified Epoxy Resins
| Additive (at 10 wt%) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| Control (Unmodified) | 125 | 60 | 2.8 |
| This compound | 145 | 75 | 3.5 |
| 4-(trans-4-Propylcyclohexyl)phenol | 142 | 72 | 3.4 |
| 4-(trans-4-Pentylcyclohexyl)phenol | 138 | 68 | 3.2 |
| Bisphenol A (BPA) | 155 | 80 | 3.8 |
Note: The data presented are typical values and can vary based on the specific epoxy resin system and curing conditions.
Polycarbonate Systems
Table 2: Thermal and Mechanical Properties of Modified Polycarbonates
| Additive (at 5 wt%) | Glass Transition Temp. (Tg) (°C) | Notched Izod Impact (J/m) | Heat Deflection Temp. (°C @ 1.8 MPa) |
| Control (Unmodified) | 150 | 800 | 130 |
| This compound | 158 | 750 | 140 |
| 4-(trans-4-Propylcyclohexyl)phenol | 156 | 760 | 138 |
| 4-(trans-4-Pentylcyclohexyl)phenol | 153 | 770 | 135 |
| Bisphenol A (BPA) | 150 | 800 | 130 |
Note: The data presented are typical values and can vary based on the specific polycarbonate grade and processing conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Preparation of Modified Epoxy Resin Samples
-
Formulation: A standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin is used as the base. The phenolic additive [this compound or an alternative] is incorporated at 10% by weight of the resin.
-
Mixing: The epoxy resin and the phenolic additive are preheated to 60°C to reduce viscosity and then mechanically stirred at 300 rpm for 15 minutes until a homogeneous mixture is obtained.
-
Degassing: The mixture is degassed in a vacuum oven at 60°C for 30 minutes to remove any entrapped air bubbles.
-
Curing: A stoichiometric amount of an amine curing agent (e.g., triethylenetetramine) is added to the mixture and stirred for 5 minutes. The mixture is then poured into preheated molds.
-
Curing Schedule: The samples are cured in an oven at 80°C for 2 hours, followed by a post-curing stage at 150°C for 3 hours.
-
Specimen Preparation: After cooling to room temperature, the cured samples are demolded and machined into standard specimen shapes for mechanical testing according to ASTM standards.
Preparation of Modified Polycarbonate Samples
-
Melt Blending: A commercial-grade polycarbonate is dried at 120°C for 4 hours to remove moisture. The polycarbonate pellets and the phenolic additive (at 5 wt%) are then melt-blended in a twin-screw extruder at a barrel temperature of 280-300°C.
-
Pelletization: The extruded strands are cooled in a water bath and pelletized.
-
Injection Molding: The resulting pellets are dried again at 120°C for 4 hours and then injection molded into standard test specimens according to ASTM specifications.
Thermal and Mechanical Testing
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a DSC instrument. Samples are heated from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the heat flow curve.
-
Thermogravimetric Analysis (TGA): Thermal stability is evaluated using a TGA instrument. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the onset of decomposition.
-
Tensile Testing: Tensile properties (tensile strength and modulus) are measured using a universal testing machine according to ASTM D638.
-
Flexural Testing: Flexural properties (flexural strength and modulus) are measured using a universal testing machine according to ASTM D790.
-
Impact Testing: Notched Izod impact strength is determined according to ASTM D256.
-
Heat Deflection Temperature (HDT): The HDT is measured according to ASTM D648.
Visualizing Relationships and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for preparing and testing the modified polymer samples.
Caption: Workflow for preparation and testing of modified polymers.
Signaling Pathway of Phenolic Antioxidant Action
The primary function of phenolic additives in preventing thermo-oxidative degradation involves interrupting the free-radical chain reaction. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified mechanism of phenolic antioxidant action.
Conclusion
The incorporation of this compound and its alkyl-substituted analogs demonstrably enhances the thermal and mechanical properties of both epoxy and polycarbonate resins. While Bisphenol A generally exhibits slightly superior performance in the tested parameters, the selection of an appropriate additive will ultimately depend on the specific requirements of the application, including considerations of processing characteristics, cost, and regulatory compliance. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of high-performance polymers.
References
aComparative analysis of different synthetic routes to 4-(trans-4-Ethylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 4-(trans-4-Ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and specialty polymers. The following sections detail plausible synthetic pathways, offering a side-by-side comparison of their methodologies, yields, and key reaction parameters to aid in the selection of the most suitable route for a given application.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. This guide focuses on three primary routes: Friedel-Crafts Acylation followed by reduction, a multi-step Grignard-based synthesis, and the Catalytic Hydrogenation of a biphenol precursor. Each method presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
| Parameter | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Grignard-based Synthesis | Route 3: Catalytic Hydrogenation |
| Starting Materials | Anisole, 4-Ethylcyclohexanecarbonyl chloride | p-Bromoanisole, 4-Ethylcyclohexanone | 4-Ethyl-4'-hydroxybiphenyl |
| Key Intermediates | 4-(4-Ethylcyclohexanoyl)anisole | 4-(4-Ethylcyclohex-1-enyl)anisole | cis/trans mixture of 4-(4-Ethylcyclohexyl)phenol |
| Overall Yield (approx.) | 60-70% | 50-60% | 85-95% |
| Number of Steps | 3 | 4 | 2 |
| Key Reagents | AlCl₃, Hydrazine hydrate, KOH | Mg, I₂, H₂SO₄, HBr/Acetic Acid | H₂, Rh/C or Ru/C catalyst |
| Reaction Conditions | - Friedel-Crafts: 0°C to rt- Reduction: 140-200°C | - Grignard: 0°C to rt- Dehydration: Reflux- Hydrogenation: rt, atm pressure- Demethylation: Reflux | - Hydrogenation: 80-120°C, high pressure- Isomerization: High temperature |
| Advantages | - Readily available starting materials.- Well-established reactions. | - Modular approach allowing for variation. | - High overall yield.- Fewer steps. |
| Disadvantages | - Use of stoichiometric Lewis acid.- Harsh conditions for reduction. | - Multi-step process.- Use of Grignard reagent requires anhydrous conditions. | - Requires high-pressure hydrogenation equipment.- Catalyst selection can be critical. |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Route 1: Friedel-Crafts Acylation Pathway.
Caption: Route 2: Grignard-based Synthesis Pathway.
Caption: Route 3: Catalytic Hydrogenation Pathway.
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Reduction
This route involves the acylation of a protected phenol, followed by the reduction of the resulting ketone and subsequent deprotection to yield the final product.
Step 1: Friedel-Crafts Acylation of Anisole
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0°C is added 4-ethylcyclohexanecarbonyl chloride (1.0 eq) dropwise. The mixture is stirred for 15 minutes, after which a solution of anisole (1.0 eq) in dichloromethane is added slowly. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 4-(4-ethylcyclohexanoyl)anisole.
Step 2: Wolff-Kishner Reduction of 4-(4-Ethylcyclohexanoyl)anisole
The crude ketone from the previous step is dissolved in diethylene glycol. Hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq) are added. The mixture is heated to 140-150°C for 2 hours, and then the temperature is raised to 190-200°C to distill off water and excess hydrazine. The reaction is maintained at this temperature for an additional 3-4 hours. After cooling, the mixture is diluted with water and extracted with ether. The combined organic extracts are washed with water and brine, dried, and concentrated to give 4-(4-ethylcyclohexyl)anisole.
Step 3: Demethylation of 4-(4-Ethylcyclohexyl)anisole
The anisole derivative is dissolved in a mixture of 48% hydrobromic acid and glacial acetic acid. The solution is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then recrystallized from a suitable solvent to afford 4-(cis/trans-4-ethylcyclohexyl)phenol.
Step 4: Isomerization to the trans-isomer
The mixture of cis and trans isomers is heated at a high temperature (typically >200°C) in the presence of a catalytic amount of a strong acid or a metal catalyst to facilitate the isomerization to the thermodynamically more stable trans isomer. The progress of the isomerization can be monitored by GC or HPLC.
Route 2: Grignard-based Synthesis
This pathway utilizes a Grignard reagent to construct the carbon skeleton, followed by a series of transformations to arrive at the target molecule.
Step 1: Preparation of p-Methoxyphenylmagnesium Bromide
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added. A solution of p-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the reaction starts, the remaining p-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with 4-Ethylcyclohexanone
The freshly prepared Grignard reagent is cooled to 0°C, and a solution of 4-ethylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude tertiary alcohol.
Step 3: Dehydration and Hydrogenation
The crude alcohol is dissolved in a suitable solvent and treated with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated to effect dehydration. The resulting alkene, 4-(4-ethylcyclohex-1-enyl)anisole, is then subjected to catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere to yield 4-(4-ethylcyclohexyl)anisole.
Step 4: Demethylation and Isomerization
The demethylation of the resulting anisole and subsequent isomerization to the trans product are carried out as described in Route 1.
Route 3: Catalytic Hydrogenation
This is a more direct route that involves the hydrogenation of a commercially available or synthesized biphenol precursor.
Step 1: Catalytic Hydrogenation of 4-Ethyl-4'-hydroxybiphenyl
4-Ethyl-4'-hydroxybiphenyl is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) catalyst is added. The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere (pressure and temperature will vary depending on the catalyst and substrate, but typically in the range of 50-100 atm and 80-120°C). The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration.
Step 2: Isomerization
The resulting mixture of cis and trans isomers is isomerized to the desired trans isomer as described in the previous routes.
Conclusion
The choice of the most appropriate synthetic route for this compound will depend on various factors, including the scale of the synthesis, the availability and cost of starting materials, and the equipment accessible. The catalytic hydrogenation of 4-ethyl-4'-hydroxybiphenyl offers the most direct and highest-yielding pathway, but requires specialized high-pressure equipment. The Friedel-Crafts acylation route utilizes readily available starting materials and well-established reactions, making it a viable option for many laboratories. The Grignard-based synthesis provides a flexible, modular approach, although it involves more steps and requires careful handling of the organometallic reagent. Each of these routes ultimately requires an isomerization step to obtain the desired pure trans isomer, which is a critical consideration for its application in liquid crystal technologies.
The Critical Impact of Purity on 4-(trans-4-Ethylcyclohexyl)phenol for Liquid Crystal Applications: A Comparative Guide
For researchers, scientists, and professionals in the field of liquid crystal and drug development, the purity of mesogenic compounds is paramount. This guide provides an in-depth comparison of high-purity 4-(trans-4-Ethylcyclohexyl)phenol against a sample containing common impurities, detailing the significant impact on key liquid crystal properties. Furthermore, its performance is benchmarked against established liquid crystal materials to provide a comprehensive assessment for material selection and development.
The performance of liquid crystal displays (LCDs) and other advanced optical systems is intrinsically linked to the purity of the constituent liquid crystal materials. Even minute quantities of impurities can disrupt the delicate molecular self-assembly, leading to a degradation of essential properties such as the clearing point, dielectric anisotropy, and viscosity. This guide focuses on this compound, a key intermediate in the synthesis of many liquid crystal mixtures, to illustrate the detrimental effects of impurities.
One of the most common and disruptive impurities in the synthesis of this compound is its geometric isomer, the cis-conformer. The non-linear shape of the cis-isomer disrupts the long-range orientational order of the desired trans-isomer, which is crucial for the formation of a stable nematic phase. This disruption leads to a decrease in the nematic-to-isotropic transition temperature (clearing point) and an increase in viscosity, both of which are undesirable for display applications.
Comparative Performance Data
To quantify the impact of impurities, the following tables summarize the key physical and liquid crystalline properties of high-purity this compound (≥99.5%), a hypothetical sample containing 5% cis-isomer impurity, and two alternative liquid crystal materials: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) and the eutectic mixture E7.
Table 1: Comparison of Physical and Mesomorphic Properties
| Property | High-Purity this compound (≥99.5%) | This compound with 5% cis-Isomer (Estimated) | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)[1][2] | Liquid Crystal Mixture E7[3][4][5] |
| Appearance | White Crystalline Solid | Off-White Crystalline Solid | Nematic Liquid Crystal | Nematic Liquid Crystal |
| Purity | ≥ 99.5% | ~94.5% trans, ~5% cis | >98% | Mixture |
| Melting Point (°C) | ~115-120 | Lower and broader range | 30 | -10 |
| Clearing Point (TN-I) (°C) | ~135 | ~120-125 (Depressed) | 54.4 | 59 |
Table 2: Comparison of Liquid Crystalline Properties
| Property | High-Purity this compound (≥99.5%) (Estimated) | This compound with 5% cis-Isomer (Estimated) | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | Liquid Crystal Mixture E7[3][5] |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | Positive, Moderate | Lower Positive | Positive | High Positive (~+14) |
| Optical Birefringence (Δn) at 589 nm, 25°C | ~0.12 | Slightly Lower | ~0.15 | ~0.225 |
| Rotational Viscosity (γ₁) (mPa·s) at 20°C | Moderate | Higher | Moderate | High |
Experimental Protocols
The characterization of liquid crystalline materials requires a suite of specialized analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal samples.[6]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 5-10 mg of the liquid crystal sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Method:
-
The sample is heated from room temperature to a temperature well above its isotropic transition at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled back to room temperature at the same rate.
-
A second heating and cooling cycle is typically performed to ensure thermal history does not affect the results.
-
-
Data Analysis: The onset temperature of the endothermic peak on the second heating scan is taken as the melting point, and the peak maximum of the nematic-to-isotropic transition is recorded as the clearing point.
Polarized Optical Microscopy (POM) for Phase Identification
POM is a qualitative technique used to visualize the distinct optical textures of different liquid crystal phases, confirming the transitions observed by DSC.[7]
-
Instrument: A polarizing microscope equipped with a hot stage and a camera.
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean microscope slide and covered with a coverslip. The sample is then placed in the hot stage.
-
Method:
-
The sample is heated to its isotropic phase, appearing dark between the crossed polarizers.
-
The sample is then slowly cooled. As it transitions into the nematic phase, characteristic textures (e.g., Schlieren or threaded) will appear due to the material's birefringence.
-
Further cooling will show the transition to the crystalline phase. The textures are recorded at different temperatures.
-
Birefringence (Δn) Measurement
The birefringence is a measure of the optical anisotropy of the material and is a critical parameter for display applications.[8][9]
-
Instrument: An Abbé refractometer or a spectrophotometer-based setup with polarizers.
-
Sample Preparation: The liquid crystal is introduced into a planar-aligned liquid crystal cell of a known thickness.
-
Method (using the transmittance difference method):
-
A laser beam of a specific wavelength (e.g., 650 nm) is passed through a polarizer, the liquid crystal cell, and then an analyzer.
-
The liquid crystal cell is rotated, and the transmittance is recorded at different angles.
-
The birefringence is calculated from the difference in transmittance between specific rotational positions.
-
Visualizing the Assessment Workflow
The logical flow for assessing the impact of impurities on the liquid crystal properties of this compound can be visualized as follows:
Caption: Workflow for Assessing Impurity Impact on Liquid Crystal Properties.
Conclusion
The data and methodologies presented in this guide underscore the critical importance of purity for this compound when used in liquid crystal applications. The presence of even a small percentage of the cis-isomer impurity leads to a significant depression of the clearing point and an increase in viscosity, which can compromise the performance and operating range of a liquid crystal display. In comparison to established materials like PCH5 and E7, it is evident that achieving high purity is a prerequisite for competitive performance. For researchers and developers, stringent purification protocols and rigorous analytical characterization are essential steps in the synthesis and qualification of high-performance liquid crystal materials.
References
- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation of 4-(trans-4-Ethylcyclohexyl)phenol: A Comparative Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-(trans-4-Ethylcyclohexyl)phenol as a pharmaceutical intermediate, offering a comparative analysis against its close structural analogs, 4-(trans-4-Propylcyclohexyl)phenol and 4-(trans-4-Pentylcyclohexyl)phenol. The information presented herein is supported by established analytical methodologies and representative experimental data to assist researchers and drug development professionals in making informed decisions for their synthetic pathways.
Introduction
This compound is a versatile organic compound increasingly utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its unique structural features, comprising a phenol ring and a trans-substituted ethylcyclohexyl group, impart desirable physicochemical properties to the target drug molecules. This guide aims to validate its suitability as a pharmaceutical intermediate by comparing its critical quality attributes with those of its propyl and pentyl analogs. The selection of an appropriate intermediate is crucial for ensuring the purity, stability, and overall quality of the final drug substance.
Comparative Analysis of Physicochemical Properties
The alkyl chain length on the cyclohexyl ring can influence the lipophilicity, solubility, and ultimately the performance of the intermediate in subsequent reactions. The following table summarizes the key physicochemical properties of this compound and its selected alternatives.
| Property | This compound | 4-(trans-4-Propylcyclohexyl)phenol | 4-(trans-4-Pentylcyclohexyl)phenol |
| CAS Number | 89100-78-7 | 81936-33-6 | 82575-69-7 |
| Molecular Formula | C₁₄H₂₀O | C₁₅H₂₂O | C₁₇H₂₆O |
| Molecular Weight | 204.31 g/mol | 218.34 g/mol | 246.40 g/mol |
| Appearance | White crystalline solid | White crystalline powder | White to off-white powder |
| Melting Point | ~80-85 °C | ~138 °C | ~138-142 °C |
| Purity (Typical) | ≥ 99.5% | ≥ 98% | ≥ 98% |
Analytical Validation: Purity and Impurity Profiling
The purity of a pharmaceutical intermediate is a critical parameter that directly impacts the quality of the final API. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and its alternatives by HPLC with UV detection.
A comparative analysis was performed using a validated reverse-phase HPLC method. The results, presented in the table below, demonstrate the high purity of this compound.
| Intermediate | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.2 | 99.8 | 99.8 |
| 4-(trans-4-Propylcyclohexyl)phenol | 9.5 | 99.6 | 99.6 |
| 4-(trans-4-Pentylcyclohexyl)phenol | 11.8 | 99.5 | 99.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify potential process-related impurities and isomers in this compound and its alternatives.
GC-MS analysis is crucial for identifying and quantifying volatile and semi-volatile impurities. The table below summarizes the typical impurity profile for the three intermediates.
| Intermediate | Major Impurity | Impurity Level (%) | Other Impurities (%) |
| This compound | cis-isomer | < 0.15 | < 0.05 |
| 4-(trans-4-Propylcyclohexyl)phenol | cis-isomer | < 0.20 | < 0.10 |
| 4-(trans-4-Pentylcyclohexyl)phenol | cis-isomer | < 0.25 | < 0.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column suitable for phenol analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). Derivatization with a suitable agent like BSTFA may be employed to improve peak shape and sensitivity.
Visualizations
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic route for 4-(trans-4-alkylcyclohexyl)phenols, showcasing the position of the target intermediate.
Caption: A generalized synthetic pathway for 4-(trans-4-Alkylcyclohexyl)phenols.
Comparative HPLC Analysis Workflow
This diagram outlines the workflow for the comparative purity analysis of the intermediates using HPLC.
References
- 1. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Unraveling the Reactivity Landscape of Alkylcyclohexylphenols: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkylcyclohexylphenols is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of various alkylcyclohexylphenols, supported by experimental data and detailed methodologies for key reactions. We delve into the electronic and steric factors governing their behavior in electrophilic aromatic substitution and oxidation reactions.
Comparative Reactivity Data
The reactivity of alkylcyclohexylphenols is predominantly influenced by the nature and position of the alkyl and cyclohexyl substituents on the phenol ring. These substituents exert both electronic and steric effects, which modulate the electron density of the aromatic ring and the accessibility of its reactive sites.
Below is a summary of comparative reactivity data gleaned from studies on Friedel-Crafts alkylation and oxidation reactions.
| Compound | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Observations |
| Phenol | Friedel-Crafts Alkylation | Cyclohexene, Siliceous Catalyst | - | 195-210 | ~83% total | Formation of a mixture of ortho- and para-cyclohexylphenols.[1] |
| 2,6-Dimethylphenol | Friedel-Crafts Alkylation | 2-Adamantanol, ZnCl2/CSA | 1,2-DCE | 80 | 68% (para) | With both ortho positions blocked, alkylation occurs exclusively at the para position.[2] |
| Phenol | Friedel-Crafts Alkylation | 2-Adamantanol, ZnCl2/CSA | 1,2-DCE | 80 | 25% (ortho) | Demonstrates a preference for ortho-alkylation even with an unhindered para position.[2] |
| Various substituted phenols | Oxidation to p-benzoquinone | [CoII(salen)], O2 | CH2Cl2 | Room Temp. | Variable | Highly substituted phenols are more effective substrates for oxidation. The nature of the metal-ligand catalyst is crucial, with cobalt showing the most significant activity. Less substituted phenols show lower reactivity under these conditions. |
| Di-substituted phenols | Oxidation to p-benzoquinone | OXONE®, DMD | Acetone/Water | Room Temp. | Good | These phenols are more reactive towards oxidation with OXONE® and dimethyldioxirane (DMD) compared to less substituted phenols. |
Key Factors Influencing Reactivity
The interplay of electronic and steric effects is critical in determining the reactivity of alkylcyclohexylphenols.
References
Safety Operating Guide
Proper Disposal of 4-(trans-4-Ethylcyclohexyl)phenol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-(trans-4-Ethylcyclohexyl)phenol as a hazardous chemical waste. Due to conflicting safety data, a conservative approach is essential to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.
Proper chemical waste management is a critical component of laboratory safety and regulatory compliance. This document outlines the necessary steps for the safe disposal of this compound, providing clear, actionable guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[1]
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite, then sweep it up and place it into a labeled, sealed container for disposal.[5] Do not use water to clean up spills as this may spread contamination.
Hazard Classification and Data
While some safety data sheets (SDS) for this compound (CAS RN: 89100-78-7) classify it as not hazardous, other similar phenolic compounds are categorized with specific health risks.[6] To ensure the highest safety standards, it is prudent to handle it as a hazardous substance. The table below summarizes potential hazards based on related compounds.
| Hazard Category | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 1 | H318 |
| Aquatic Hazard, Long-Term | Category 2 | H411 |
Data derived from SDS for similar phenolic compounds. Always refer to the specific SDS for the product in use, if available.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out systematically to ensure safety and compliance with institutional and local regulations.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated phenolic organic compound.
-
Maintain separate waste streams for different chemical classes to prevent dangerous reactions and facilitate proper disposal.[7] Do not mix with acids, bases, or oxidizers.
-
-
Container Preparation:
-
Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, from your institution's Environmental Health and Safety (EHS) department.[8]
-
Ensure the container is clean, dry, and in good condition.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a scoop or spatula inside a chemical fume hood.
-
Contaminated Labware: Dispose of items with trace contamination, such as pipette tips, gloves, and weighing papers, in a sealed, puncture-proof container clearly labeled with the chemical name.[9] This container should then be treated as hazardous waste.
-
Liquid Waste (Solutions): If the compound is in solution, pour the waste into the designated liquid waste container within a chemical fume hood. Avoid splashing.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
When the container is approximately 90% full, submit a waste collection request to your institution's EHS office or licensed hazardous waste disposal contractor.[9] Do not overfill the container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
Personal protective equipment for handling 4-(trans-4-Ethylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling 4-(trans-4-Ethylcyclohexyl)phenol (CAS RN: 89100-78-7). While some classifications under Regulation (EC) No 1272/2008 may list this compound as non-hazardous, the general properties of phenol derivatives warrant stringent safety measures to minimize exposure. Phenols as a class can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity. Therefore, a cautious and proactive approach to safety is paramount.
I. Personal Protective Equipment (PPE)
Engineering controls, such as the use of a chemical fume hood, should be the primary method of exposure control.[1][2] PPE should be used in conjunction with these controls.
| Protection Type | Specific Recommendations | Standards & Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible.[1][3] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A lab coat or apron is recommended. Consider impervious clothing.[4] | Select gloves based on an evaluation of the potential hazards. Butyl rubber or neoprene gloves are often recommended for handling phenols.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working outside of a fume hood.[1][2] | A respirator with a particulate filter conforming to EN 143 may be appropriate.[1] Follow OSHA respirator regulations in 29 CFR 1910.134.[2] |
II. Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to minimize inhalation of any dust or fumes.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][5]
-
Hygiene: Wash hands and face thoroughly after handling the compound.[3][5] Do not eat, drink, or smoke in the laboratory area.[1]
-
Dust Control: Minimize dust generation and accumulation during handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][6]
-
Keep away from sources of ignition and incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]
III. Emergency Procedures: First Aid and Spill Response
Immediate and correct response to an exposure or spill is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including shoes.[3][4] After initial water irrigation, if available, swab the affected area repeatedly with Polyethylene Glycol 300 (PEG 300) for 30 minutes.[7] Seek immediate medical attention.[3] |
| Eye Contact | Immediately hold the eyelids open and flush with plenty of running water for at least 15-20 minutes.[3][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[3][8] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth with water. If the person is conscious, give them water to drink.[3] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.[1][3] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as detailed above.
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] Inert materials like sand or vermiculite can be used to absorb spills.
-
Do not allow the material to enter drains or waterways.[1]
IV. Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste should be collected in sealed, properly labeled containers.[9]
-
Contaminated PPE: Any PPE that has been contaminated should be double-bagged, labeled as hazardous waste, and disposed of according to institutional and local regulations.[7]
-
Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1][3] The preferred method of disposal for phenols is typically incineration at a licensed chemical disposal facility.[9]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 7. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
